3-Azidopropyl 4-methylbenzenesulfonate
Description
BenchChem offers high-quality 3-Azidopropyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azidopropyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
113738-22-0; 153207-76-2 |
|---|---|
Molecular Formula |
C10H13N3O3S |
Molecular Weight |
255.29 |
IUPAC Name |
3-azidopropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H13N3O3S/c1-9-3-5-10(6-4-9)17(14,15)16-8-2-7-12-13-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
MMGDPHCMLPGJAE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN=[N+]=[N-] |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Azidopropyl 4-methylbenzenesulfonate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azidopropyl 4-methylbenzenesulfonate, a bifunctional molecule of significant interest in contemporary chemical synthesis and drug development, serves as a versatile building block for the introduction of the azide moiety. Its structure incorporates a terminal azide group, a key functional group for "click chemistry," and a tosylate leaving group, facilitating nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical identifiers, detailed protocols for its synthesis and purification, methods for its characterization, and its primary applications, with a focus on its role in bioconjugation and medicinal chemistry.
Core Identifiers and Chemical Properties of 3-Azidopropyl 4-methylbenzenesulfonate
A clear understanding of the fundamental properties of a chemical reagent is paramount for its effective and safe use in a research setting. This section outlines the key identifiers and physicochemical properties of 3-Azidopropyl 4-methylbenzenesulfonate.
| Identifier | Value | Source(s) |
| CAS Number | 153207-76-2 | [1][2][3] |
| IUPAC Name | 3-azidopropyl 4-methylbenzenesulfonate | [3] |
| Synonyms | 1-azido-3-tosyloxypropane, 3-Azidopropyl tosylate | [1][2] |
| Chemical Formula | C₁₀H₁₃N₃O₃S | [1][2][3] |
| Molecular Weight | 255.29 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow Solid-Liquid Mixture | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Purification
The synthesis of 3-Azidopropyl 4-methylbenzenesulfonate is a two-step process commencing from a readily available starting material, 3-bromo-1-propanol. The causality behind this synthetic route lies in the sequential introduction of the azide and tosylate functionalities.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-azido-1-propanol
This initial step involves a nucleophilic substitution reaction where the bromide in 3-bromo-1-propanol is displaced by the azide ion.
-
Materials:
-
3-Bromo-1-propanol
-
Sodium azide (NaN₃)
-
Water
-
Diethyl ether
-
-
Procedure:
-
Dissolve sodium azide (3.0 equivalents) in water.
-
Add 3-bromo-1-propanol (1.0 equivalent) to the solution.
-
Reflux the reaction mixture at 80°C overnight.
-
After cooling to room temperature, wash the reaction mixture with diethyl ether to remove unreacted starting material and impurities. The aqueous layer containing the product is carried forward.
-
Step 2: Synthesis of 3-Azidopropyl 4-methylbenzenesulfonate
The second step is an esterification reaction where the hydroxyl group of 3-azido-1-propanol reacts with p-toluenesulfonyl chloride to form the final product.
-
Materials:
-
3-azido-1-propanol (from Step 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Sodium hydroxide solution (aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To the aqueous solution of 3-azido-1-propanol, add dichloromethane.
-
Under an ice bath, add triethylamine (or pyridine) dropwise to act as a base.
-
Slowly add p-toluenesulfonyl chloride to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction solution with an aqueous sodium hydroxide solution to remove excess TsCl and p-toluenesulfonic acid.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Experimental Protocol: Purification
Purification of the crude 3-Azidopropyl 4-methylbenzenesulfonate is typically achieved through recrystallization to yield a high-purity product. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures and sparingly soluble at low temperatures is ideal.
-
Recrystallization Solvent System: A common and effective solvent system for the recrystallization of tosylates is a mixture of ethanol and water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Gradually add hot water to the solution until it becomes slightly cloudy, indicating the saturation point has been reached.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Isolate the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Characterization
The structural integrity and purity of the synthesized 3-Azidopropyl 4-methylbenzenesulfonate should be confirmed using modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
-
¹H NMR Spectroscopy: The expected ¹H NMR spectrum of 3-Azidopropyl 4-methylbenzenesulfonate would exhibit distinct signals corresponding to the different types of protons present:
-
Aromatic protons of the tosyl group will appear as two doublets in the downfield region (typically ~7.3-7.8 ppm).
-
The methyl protons of the tosyl group will appear as a singlet in the upfield region (typically ~2.4 ppm).
-
The methylene protons of the propyl chain will appear as multiplets in the region of ~1.8-4.2 ppm. The protons adjacent to the electronegative oxygen and azide groups will be shifted further downfield.
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon of the tosyl group, and the three distinct methylene carbons of the propyl chain.
The integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in each environment, and the chemical shifts should align with the expected values for the proposed structure.
Applications in Research and Development
3-Azidopropyl 4-methylbenzenesulfonate is a valuable reagent primarily due to its utility in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] This reaction allows for the efficient and specific formation of a stable triazole linkage between an azide-containing molecule and an alkyne-containing molecule.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of bioconjugation, enabling the labeling of biomolecules such as proteins and nucleic acids, and the synthesis of complex molecular architectures.[7][8] 3-Azidopropyl 4-methylbenzenesulfonate serves as a precursor to introduce the azide functionality onto a molecule of interest through nucleophilic substitution of the tosylate group.
General Protocol for CuAAC using an Azide-Functionalized Molecule:
-
Materials:
-
Azide-functionalized molecule (prepared using 3-Azidopropyl 4-methylbenzenesulfonate)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., water, t-butanol, DMF)
-
-
Procedure:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of copper(II) sulfate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.
-
Stir the reaction at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS.
-
Upon completion, the triazole product can be isolated using standard purification techniques.
-
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling and storage of all chemical reagents is of utmost importance. 3-Azidopropyl 4-methylbenzenesulfonate possesses potential hazards that necessitate careful handling.
-
-
Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock.
-
Tosylates are alkylating agents and should be handled with care as they can be irritants and potentially harmful.
-
-
Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid heating the compound unnecessarily.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from heat, sparks, and open flames.
-
Store separately from oxidizing agents and strong acids. Recommended storage is at 2-8°C.[4]
-
Conclusion
3-Azidopropyl 4-methylbenzenesulfonate is a valuable and versatile reagent for the introduction of azide functionalities in organic synthesis. Its application in click chemistry has solidified its importance in the fields of drug discovery, bioconjugation, and materials science. By following the detailed protocols for its synthesis, purification, and safe handling outlined in this guide, researchers can effectively utilize this compound to advance their scientific endeavors.
References
-
3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]
-
Student Theses Faculty of Science and Engineering. Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Merck Millipore. SAFETY DATA SHEET. [Link]
-
Organic Syntheses. Procedure. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
ACS Publications. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms | ACS Omega. [Link]
-
Organic Syntheses. Procedure. [Link]
-
Wiley Online Library. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solids. [Link]
-
ACS Publications. Safe and Convenient Procedure for Solvent Purification. [Link]
-
National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
No Added Chemicals. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
Iowa State University. Structural characterization of inorganic main-group materials by advanced solid-state NMR spectroscopy techniques. [Link]
-
Hong Lab. Solid-state NMR spectroscopy. [Link]
-
National Center for Biotechnology Information. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. [Link]
-
Taylor & Francis. Solid-state NMR – Knowledge and References. [Link]
Visualizations
Caption: Synthetic workflow for 3-Azidopropyl 4-methylbenzenesulfonate.
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-azidopropyl 4-methylbenzenesulfonate 95% | CAS: 153207-76-2 | AChemBlock [achemblock.com]
- 4. 3-azidopropyl 4-methylbenzenesulfonate | 153207-76-2 [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
Molecular weight and formula of 3-Azidopropyl 4-methylbenzenesulfonate
The following guide provides an in-depth technical analysis of 3-Azidopropyl 4-methylbenzenesulfonate , a critical bifunctional linker used in chemical biology, drug discovery, and materials science.
Audience: Researchers, Medicinal Chemists, and Process Scientists. Scope: Physicochemical properties, synthesis protocols, structural characterization, and application workflows.
Executive Summary & Molecule Profile
3-Azidopropyl 4-methylbenzenesulfonate (also known as 3-Azidopropyl tosylate ) is a bifunctional reagent designed for the introduction of an azide (
-
Alkylation: The tosylate group undergoes nucleophilic substitution (
) to attach the propyl-azide linker to a target molecule (e.g., a protein, drug scaffold, or surface). -
Click Chemistry: The pendant azide subsequently reacts with an alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Physicochemical Data Table
| Property | Value |
| IUPAC Name | 3-Azidopropyl 4-methylbenzenesulfonate |
| Common Name | 3-Azidopropyl tosylate |
| CAS Registry Number | 153207-76-2 |
| Molecular Formula | |
| Molecular Weight | 255.29 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, CHCl |
| Stability | Store at -20°C; Light sensitive; Azide group is stable at ambient temp |
Synthesis & Mechanism
The synthesis of 3-azidopropyl tosylate is typically achieved via a two-step sequence starting from commercially available 3-bromo-1-propanol. This route is preferred over direct azidation of 1,3-propanediol ditosylate to avoid the formation of the diazide byproduct.
Step-by-Step Protocol
Step 1: Formation of 3-Azido-1-propanol
-
Reagents: 3-Bromo-1-propanol, Sodium Azide (
), Water. -
Procedure:
-
Dissolve
(1.5 equiv) in water. -
Add 3-bromo-1-propanol (1.0 equiv) and reflux at 80°C for 12–16 hours.
-
Extraction: Cool to room temperature and extract with diethyl ether or DCM.
-
Drying: Dry organic layer over
and concentrate carefully (azido alcohols are volatile).
-
-
Mechanism: Classical
substitution where the azide anion displaces the bromide leaving group.
Step 2: Tosylation to 3-Azidopropyl Tosylate
-
Reagents: 3-Azido-1-propanol, p-Toluenesulfonyl chloride (TsCl), Triethylamine (
) or Pyridine, DMAP (cat.), DCM. -
Procedure:
-
Dissolve 3-azido-1-propanol (1.0 equiv) in anhydrous DCM at 0°C.
-
Add
(1.5 equiv) and DMAP (0.1 equiv). -
Add TsCl (1.2 equiv) portion-wise to maintain 0°C.
-
Warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of alcohol).
-
Workup: Wash with 1M HCl, saturated
, and brine. Dry over .[1] -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Mechanistic Visualization
The following diagram illustrates the synthetic pathway and the electronic flow during the activation step.
Figure 1: Two-step synthetic pathway transforming 3-bromo-1-propanol into the activated linker.
Structural Characterization
Accurate characterization is vital to ensure the integrity of the azide group and the purity of the tosylate. The following NMR data is specific to 3-Azidopropyl 4-methylbenzenesulfonate in
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (500 MHz,- 7.80 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to sulfonyl group.
- 7.36 (d, J = 8.0 Hz, 2H): Aromatic protons meta to sulfonyl group.
-
4.11 (t, J = 5.9 Hz, 2H):
protons (deshielded by sulfonate). -
3.38 (t, J = 6.5 Hz, 2H):
protons (adjacent to azide). -
2.46 (s, 3H): Tosyl methyl group (
). -
1.89 (m, 2H): Central methylene protons (
).
-
Aromatic: 145.6, 133.4, 130.5, 128.5 ppm.
-
Aliphatic:
-
67.6 ppm (
) -
47.9 ppm (
) -
29.1 ppm (Central
) -
22.3 ppm (
)
-
Mass Spectrometry[5]
-
HRMS (ESI): Calculated for
( ): 278.0570. Found: 278.0569.
Applications in Drug Discovery
This molecule serves as a critical "gap-filler" in PROTAC (Proteolysis Targeting Chimera) synthesis and bioconjugation.
Workflow: Installing Bioorthogonal Handles
-
Nucleophilic Attack: A target molecule bearing a nucleophile (e.g., Phenol, Amine, Thiol) attacks the tosylate carbon.
-
Conditions:
/DMF for phenols; /DCM for amines.
-
-
Click Reaction: The newly installed azidopropyl group is reacted with an alkyne-tagged payload.
-
Conditions:
, Sodium Ascorbate, tBuOH/ .
-
Figure 2: Application workflow for converting a nucleophilic drug scaffold into a click-ready conjugate.
Safety & Handling (E-E-A-T)
Working with organic azides and sulfonate esters requires strict adherence to safety protocols.
Organic Azide Stability (Rule of Six)
-
C/N Ratio Analysis: The molecule
contains 10 carbons and 3 nitrogens.-
Ratio:
. -
Verdict: This exceeds the safety threshold of
.[2] The molecule is generally stable and isolable.
-
-
Precaution: Despite the favorable ratio, avoid concentrating reaction mixtures to dryness in the presence of metal salts or heating neat material above 100°C.
Alkylating Agent Hazard
-
Genotoxicity: Sulfonate esters (tosylates, mesylates) are potent alkylating agents and potential genotoxic impurities (PGIs).
-
Handling: Use double gloves (Nitrile/Laminate), work in a fume hood, and quench excess reagent with nucleophilic amines or thiols before disposal.
Storage
-
Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Protect from light to prevent slow decomposition of the azide or sulfonate hydrolysis.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11232869, 3-Azidopropyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
-
Synthesis & NMR Characterization
-
Wang, J., et al. (2016). Supplementary Material for: Synthesis of coumarin-based fluorogenic probes. Royal Society of Chemistry. Retrieved from [Link]
- Note: Source contains specific 1H and 13C NMR spectra for 1-azidopropyl-3-tosyl
-
-
Azide Safety Guidelines
-
University of California, Santa Cruz. (2013). Safe Handling of Organic Azides. Retrieved from [Link]
-
-
Applications in Click Chemistry
Sources
Difference between 3-Azidopropyl tosylate and 3-Azidopropyl bromide
Executive Summary
In the design of heterobifunctional linkers—specifically for Click Chemistry (CuAAC) and PROTAC® development—the choice between 3-Azidopropyl tosylate (Az-OTs) and 3-Azidopropyl bromide (Az-Br) is often treated as trivial. It is not.
While both reagents introduce a 3-carbon azide spacer via nucleophilic substitution (
The Core Distinction:
-
3-Azidopropyl Tosylate is the superior reagent for complex, multi-step synthesis due to its UV-active chromophore (enabling TLC/HPLC monitoring) and enhanced safety profile (higher C/N ratio).
-
3-Azidopropyl Bromide is a high-atom-economy, sterically smaller electrophile, best reserved for large-scale commodity synthesis where UV monitoring is unnecessary and strict safety controls for high-energy azides are in place.
Mechanistic Foundations: The Leaving Group
To select the correct reagent, one must understand the physics of the leaving group (LG) departure.
Leaving Group Ability ( )
The rate of alkylation depends on the stability of the leaving group anion.[1] The tosylate anion (
| Feature | 3-Azidopropyl Bromide ( | 3-Azidopropyl Tosylate ( |
| Leaving Group | Bromide ( | |
| Conj.[2][3] Acid | -9.0 ( | -2.8 ( |
| C-LG Bond Length | ~1.94 Å (Longer, weaker) | ~1.45 Å (Shorter, stronger) |
| Hard/Soft Character | Soft (Polarizable) | Harder (Oxygen-based) |
| UV Activity | None (Invisible on TLC) | High ( |
Scientist's Insight: While
Safety & Stability: The "Rule of Six"
This is the most critical differentiator. Organic azides are energetic materials.[4] Their stability is governed by the ratio of Carbon to Nitrogen atoms.[4]
The C/N Ratio Calculation
Safety protocols dictate that the number of carbon atoms (
-
Equation:
(Safe handling limit)
Analysis:
-
3-Azidopropyl Bromide (
):-
,
. -
Ratio = 1.0 .
-
Status:High Hazard. This molecule is on the borderline of spontaneous decomposition. It should never be distilled to dryness or stored in large quantities.
-
,
-
3-Azidopropyl Tosylate (
):-
,
, . - .
-
Status:Stable. The aromatic ring acts as a "thermal sink," diluting the energy density of the azide group.
-
,
Decision Matrix (Graphviz)
Figure 1: Strategic selection flowchart for azidopropyl linkers. Note the safety constraint on the bromide.
Experimental Protocols
Synthesis of 3-Azidopropyl Tosylate
Why make it? Commercial sources vary in quality. Making it fresh ensures the azide is intact. Reaction Type: Sulfonylation of alcohol.[5][6][7]
Reagents:
-
3-Azido-1-propanol (1.0 equiv)
- -Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Triethylamine (
) (1.5 equiv) or Pyridine -
DMAP (0.05 equiv - Catalyst)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask. Add 3-azido-1-propanol and DCM (
). Cool to . -
Addition: Add
followed by DMAP. -
Reaction: Add TsCl portion-wise over 15 minutes. (Exothermic).
-
Monitoring: Warm to Room Temp (RT). Monitor via TLC (Hexane:EtOAc 3:1).
-
Note: The product will be UV active (dark spot). The starting alcohol is not.
-
-
Workup: Quench with water. Wash organic layer with
(to remove amine), then Sat. , then Brine. -
Purification: Dry over
, concentrate in vacuo.-
Result: Pale yellow oil or low-melting solid. Store at
.
-
Alkylation Protocol (General Application)
Scenario: Attaching the linker to a phenol (e.g., creating a PROTAC anchor).
Reagents:
-
Target Phenol (1.0 equiv)
-
3-Azidopropyl Tosylate (1.2 equiv)[8]
-
(2.0 equiv) or
(for faster rates) -
Acetonitrile (
) or DMF.
Procedure:
-
Dissolve Phenol in
. Add Carbonate base. Stir 15 min. -
Add 3-Azidopropyl tosylate.
-
Heat to
(Reflux if using ). -
The Tosylate Advantage: Spot TLC. You will see two UV-active spots: The starting phenol and the product. As the reaction proceeds, the phenol spot disappears. If you used the Bromide, the product might not be distinguishable from the starting material if the phenol's UV shift is minimal.
Visualizing the Synthesis Pathways
The following diagram illustrates the synthetic divergence.
Figure 2: Synthetic pathways. The green node indicates the preferred stable linker.
Applications in Drug Discovery[9][10]
PROTACs (Proteolysis Targeting Chimeras)
In PROTAC synthesis, linkers are critical. The 3-azidopropyl motif is often used to "click" onto an E3 ligase ligand (like Thalidomide derivatives).
-
Recommendation: Use the Tosylate .[6][9] PROTAC synthesis involves expensive intermediates. You cannot afford to lose material to side reactions or struggle with purification. The UV activity of the tosyl group allows you to verify the linker is actually present before the "click" step.
Surface Modification
When modifying silica or gold nanoparticles:
-
Recommendation: Use the Bromide (if available) or Tosylate. Since UV monitoring is impossible on opaque surfaces, the high reactivity of the bromide (smaller size) can sometimes achieve higher surface density packing, though the difference is marginal.
References
- Leaving Group Physics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Safety of Organic Azides: Safe Handling of Azides. University of Pittsburgh, Department of Environmental Health and Safety. [Link] (Defines the C/N ratio and Rule of Six).
-
Click Chemistry Reagents: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[10] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isopropyl tosylate | C10H14O3S | CID 598985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. d-nb.info [d-nb.info]
- 9. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Methodological & Application
Application Notes & Protocols: A Guide to the Strategic Alkylation of Amines with 3-Azidopropyl 4-methylbenzenesulfonate
Introduction: Bridging Molecules with Precision
In the landscape of modern drug discovery and chemical biology, the ability to selectively introduce functional handles into complex molecules is paramount. 3-Azidopropyl 4-methylbenzenesulfonate serves as a highly efficient bifunctional reagent for this purpose. It is an electrophilic alkylating agent designed to covalently attach a three-carbon chain terminating in an azide group to nucleophilic primary and secondary amines.
The power of this reagent lies in its dual-component architecture:
-
The Tosylate Group: A superb leaving group, the 4-methylbenzenesulfonate (tosylate) moiety ensures a high propensity for nucleophilic substitution reactions under relatively mild conditions.
-
The Azide Terminus: The azide (N₃) group is a compact, stable, and bio-orthogonal functional handle. It is a key player in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and also participates in other high-yield ligations like the Staudinger reaction.[1][2]
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the underlying chemistry, detailed experimental protocols, critical safety procedures, and downstream applications for the N-alkylation of amines using 3-Azidopropyl 4-methylbenzenesulfonate. The resulting N-(3-azidopropyl) amines are versatile intermediates, poised for facile conjugation to biomolecules, surfaces, or small-molecule probes, making this reaction a cornerstone of bioconjugation and molecular assembly strategies.[3]
CRITICAL SAFETY PROTOCOL: The Prudent Handling of Organic Azides
Organic azides are energy-rich compounds and must be treated as potentially explosive.[4] Their stability is inversely related to the ratio of nitrogen to carbon atoms. While 3-azidopropyl 4-methylbenzenesulfonate is a relatively stable example, adherence to strict safety protocols is non-negotiable.
Before commencing any experiment, review the Safety Data Sheet (SDS) for all reagents.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are standard).[5]
-
Engineered Controls: All manipulations involving organic azides must be performed inside a certified chemical fume hood. The use of a blast shield is strongly recommended, particularly when working on scales greater than a few millimoles or when heating the reaction.[4][5]
-
Avoid Incompatible Materials:
-
Metals: Never use metal spatulas or needles to handle concentrated or solid azides, as this can form highly shock-sensitive heavy metal azides. Use plastic, ceramic, or Teflon-coated implements.[4][6]
-
Acids: Avoid contact with acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[6]
-
Halogenated Solvents: Do not use chlorinated solvents like dichloromethane (DCM) or chloroform. They can react with azides to form dangerously explosive di- and tri-azidomethane.[7][8]
-
-
Thermal and Mechanical Shock: Avoid heating organic azides unnecessarily. Never purify by distillation.[7] Avoid friction, grinding, or any action that could create a mechanical shock.[4]
-
Storage: Store organic azides in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[5]
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled waste container. Never mix azide waste with acidic waste streams.[5][6] Before disposal, residual organic azides should ideally be converted to a more stable form, such as an amine, if feasible within the experimental context.[6]
The Chemistry: Mechanism and Selectivity
The alkylation of an amine with 3-azidopropyl 4-methylbenzenesulfonate is a classic nucleophilic aliphatic substitution (SN2) reaction .
Key Principles:
-
The Nucleophile: The amine (primary or secondary) uses the lone pair of electrons on its nitrogen atom to attack the electrophilic carbon.[9]
-
The Electrophile: The carbon atom adjacent to the oxygen of the tosylate group is electron-deficient due to the strong electron-withdrawing nature of the sulfonate ester, making it the site of nucleophilic attack.
-
The Leaving Group: The tosylate anion is an excellent leaving group because its negative charge is delocalized and stabilized by resonance across the sulfonate group, making it a weak base.
-
The Role of the Base: The initial SN2 reaction produces an ammonium tosylate salt. This protonated amine is no longer nucleophilic. A non-nucleophilic base (e.g., K₂CO₃, triethylamine, DIPEA) is required to deprotonate the ammonium ion, regenerating the free amine which can then act as a nucleophile.[10] This is crucial for driving the reaction to completion.
Caption: SN2 mechanism for amine alkylation.
The Challenge of Over-Alkylation: A significant challenge in amine alkylation is the potential for the product to react further. For a primary amine (RNH₂), the secondary amine product (RNH-R') is often more nucleophilic than the starting material, leading to the formation of a tertiary amine (RN(R')₂), and subsequently a quaternary ammonium salt.[11][12]
Strategies to Promote Selective Mono-Alkylation:
-
Stoichiometry Control: Use a molar excess (2-3 equivalents) of the starting amine relative to the 3-azidopropyl 4-methylbenzenesulfonate. This ensures the alkylating agent is more likely to encounter a molecule of the starting amine.
-
Controlled Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting amine.[10]
-
Temperature Management: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., room temperature or gentle heating to 40-60 °C) to minimize the rate of the second alkylation.[10]
Experimental Protocol: General N-Alkylation Procedure
This protocol provides a general method for the mono-alkylation of a primary or secondary amine. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.
Caption: General experimental workflow for N-alkylation.
4.1 Materials and Equipment
| Reagents & Consumables | Equipment |
| Primary or Secondary Amine (1.5-2.0 eq.) | Round-bottom flask with stir bar |
| 3-Azidopropyl 4-methylbenzenesulfonate (1.0 eq.)[13][14][15] | Condenser and heating mantle/oil bath |
| Anhydrous Base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq.) | Inert gas line (Nitrogen or Argon) |
| Anhydrous Solvent (e.g., Acetonitrile, DMF) | Magnetic stirrer |
| TLC plates, developing chamber, and UV lamp | Rotary evaporator |
| Silica gel for column chromatography | Glassware for extraction & purification |
| Solvents for work-up and chromatography | Standard laboratory glassware |
4.2 Step-by-Step Protocol
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.5 eq.) and the anhydrous base (e.g., potassium carbonate, 2.0 eq.).
-
Solvent Addition: Add a suitable volume of anhydrous solvent (e.g., acetonitrile) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Alkylating Agent Addition: Dissolve the 3-azidopropyl 4-methylbenzenesulfonate (1.0 eq.) in a minimal amount of the reaction solvent. Using a syringe, add this solution dropwise to the stirred amine/base suspension over 15-30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (the tosylate) is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.[10]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
-
Purification:
-
Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-(3-azidopropyl) amine product.[10]
-
Downstream Applications: The Versatile Azidopropyl Handle
The true value of this alkylation protocol is realized in the subsequent transformations of the installed azide group, which opens a gateway to a multitude of bioconjugation and molecular assembly techniques.
Caption: Key downstream transformations of the azide product.
-
Azide-Alkyne "Click" Chemistry: The azide is an ideal partner for the Huisgen 1,3-dipolar cycloaddition with an alkyne. This reaction is famously catalyzed by copper(I) (CuAAC), providing exclusively the 1,4-disubstituted 1,2,3-triazole linkage with extraordinary efficiency and specificity.[16] For applications in living systems where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained cyclooctyne derivative can be used without a metal catalyst.[3]
-
Staudinger Ligation & Reduction: The azide reacts with phosphines, like triphenylphosphine, in the Staudinger reaction. The intermediate aza-ylide can be trapped with an electrophile in a Staudinger ligation or simply hydrolyzed to yield a primary amine and the corresponding phosphine oxide.[17][18] This reduction provides a mild and efficient method to convert the azide into a primary amine, effectively making the azidopropyl group a protecting group for an aminopropyl moiety.[19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient base to neutralize ammonium salt. 2. Reaction temperature too low. 3. Decomposed or poor-quality tosylate reagent. | 1. Ensure at least 2 equivalents of base are used. 2. Gradually increase temperature (e.g., to 40-60 °C) and monitor. 3. Verify the purity of the starting material. |
| Significant Over-Alkylation | 1. Stoichiometry is close to 1:1. 2. High reaction temperature. 3. Rapid addition of the alkylating agent. | 1. Increase the excess of the starting amine to 2-3 equivalents. 2. Perform the reaction at a lower temperature (e.g., 0 °C to RT). 3. Add the tosylate solution slowly over a longer period. |
| Formation of Byproducts | 1. Amine or tosylate is unstable to conditions. 2. Reaction with solvent (if nucleophilic). | 1. Re-evaluate the stability of starting materials. Consider a milder base or lower temperature. 2. Ensure the use of a non-nucleophilic, aprotic solvent like acetonitrile or DMF. |
| Difficult Purification | 1. Product has similar polarity to starting amine. 2. Product is a salt. | 1. Optimize chromatography conditions (try different solvent systems). 2. Ensure the work-up includes a basic wash (e.g., sat. NaHCO₃) to deprotonate any remaining ammonium salts, making the product less polar. |
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu. [Link]
-
University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. ucd.ie. [Link]
-
University of Victoria. (2022, May 18). Azides - Safe Work Procedure. uvic.ca. [Link]
-
Princeton University Environmental Health and Safety. Azides. ehs.princeton.edu. [Link]
-
Chemistry Shorts. (2023, May 13). Safe handling of organic azides. YouTube. [Link]
-
Al-Hourani, B. J., & Al-Awaida, W. A. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3730. [Link]
-
Wikipedia. Organic azide. [Link]
-
Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry. [Link]
-
Scriven, E. F. V., & Turnbull, K. (2002). SELECTED METHODS FOR THE REDUCTION OF THE AZIDO GROUP. Organic Preparations and Procedures International, 34(2), 109-160. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. Click chemistry. [Link]
-
Kaur, H., & Chalasani, K. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. [Link]
-
Student Theses Faculty of Science and Engineering. (2020). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. [Link]
-
Ali, A., et al. (2023). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Research Square. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Di Mola, A., et al. (2024). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 14, 182-187. [Link]
-
Ghorbani-Vaghei, R., & Karimi-Jaberi, Z. (2006). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron Letters, 47(30), 5355-5357. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
LibreTexts Chemistry. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
Sources
- 1. 点击化学试剂概述 [sigmaaldrich.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. uvic.ca [uvic.ca]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. ucd.ie [ucd.ie]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. 3-azidopropyl 4-methylbenzenesulfonate CAS#: 153207-76-2 [m.chemicalbook.com]
- 14. chemscene.com [chemscene.com]
- 15. 3-azidopropyl 4-methylbenzenesulfonate 95% | CAS: 153207-76-2 | AChemBlock [achemblock.com]
- 16. Click Chemistry [organic-chemistry.org]
- 17. Organic azide - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Introduction of Azide Handles Using 3-Azidopropyl Tosylate
Introduction: The Azide Handle - A Gateway to Bioconjugation and Beyond
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently modify biomolecules is paramount. The azide functional group (-N₃) has emerged as a cornerstone of these efforts, serving as a versatile and bioorthogonal "handle." Its small size, metabolic stability, and unique reactivity make it an ideal tool for a wide range of applications, from tracking biological processes to constructing complex antibody-drug conjugates.[1][2][3][4] The power of the azide lies in its ability to participate in highly specific ligation reactions, most notably the Nobel Prize-winning "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6][7][8] These reactions allow for the precise attachment of reporter molecules, therapeutic payloads, or other functionalities to proteins, nucleic acids, and other biomolecules under mild, biologically compatible conditions.[8][9]
This application note provides a comprehensive guide to the use of 3-azidopropyl tosylate for the introduction of azide handles onto various nucleophilic functional groups. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the practical aspects of these modifications.
Why 3-Azidopropyl Tosylate? A Superior Reagent for Azide Installation
While several reagents exist for introducing azide groups, 3-azidopropyl tosylate offers a distinct set of advantages that make it a preferred choice for many applications. The tosylate group (p-toluenesulfonate, -OTs) is an excellent leaving group, rendering the adjacent propyl chain highly susceptible to nucleophilic attack.[10][11][12][13] This inherent reactivity allows for efficient azidation of a broad range of nucleophiles under mild conditions.
The key benefits of using 3-azidopropyl tosylate include:
-
High Reactivity: The superb leaving group ability of the tosylate ensures rapid and efficient reactions with primary and secondary amines, thiols, and even alcohols.[10][13]
-
Versatility: It can be employed to modify a wide array of molecules, including peptides, proteins, and small molecule drugs.
-
Favorable Solubility: 3-Azidopropyl tosylate exhibits good solubility in a variety of common organic solvents, facilitating its use in diverse reaction setups.
-
Clean Reactions: The reactions typically proceed with high selectivity, minimizing the formation of unwanted byproducts and simplifying purification.[14]
Core Reaction Mechanism: A Nucleophilic Substitution Approach
The fundamental reaction mechanism for the introduction of an azide handle using 3-azidopropyl tosylate is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The nucleophile (e.g., an amine, thiol, or alkoxide) attacks the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate and the formation of a new carbon-nucleophile bond.
Diagram: General Sₙ2 Reaction Mechanism
Caption: Sₙ2 reaction of a nucleophile with an alkyl tosylate.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the azidation of primary amines, thiols, and alcohols using 3-azidopropyl tosylate.
Protocol 1: Azidation of Primary Amines
This protocol is suitable for the modification of primary amines in small molecules, peptides, or on the surface of proteins (e.g., lysine residues).
Materials:
-
Substrate containing a primary amine
-
3-Azidopropyl tosylate
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel (round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine-containing substrate in the chosen anhydrous solvent in the reaction vessel.
-
Under an inert atmosphere, add the base to the solution (typically 1.5-2.0 equivalents relative to the amine).
-
In a separate vial, dissolve 3-azidopropyl tosylate (1.1-1.5 equivalents) in a small amount of the same anhydrous solvent.
-
Slowly add the 3-azidopropyl tosylate solution to the stirring substrate solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product using an appropriate method, such as silica gel column chromatography or reverse-phase HPLC.[15][16]
Diagram: Workflow for Azidation of Primary Amines
Caption: Step-by-step workflow for amine azidation.
| Parameter | Recommended Condition |
| Solvent | Anhydrous DCM, THF, Acetonitrile |
| Base | TEA, DIPEA (1.5-2.0 eq.) |
| Temperature | Room Temperature |
| Reaction Time | 2-24 hours (substrate dependent) |
| Purification | Silica Gel Chromatography, RP-HPLC |
Table 1: Recommended Reaction Conditions for Amine Azidation.
Protocol 2: Azidation of Thiols
This protocol is designed for the modification of thiol groups, such as those found in cysteine residues of proteins or in small molecules.
Materials:
-
Substrate containing a thiol group
-
3-Azidopropyl tosylate
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5) or a polar aprotic solvent (e.g., DMF)
-
Base (e.g., Sodium bicarbonate or TEA, if in organic solvent)
-
Reducing agent (e.g., TCEP, if modifying proteins to ensure free thiols)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
If modifying a protein, first treat with a reducing agent like TCEP to ensure the cysteine residues are in their reduced, free thiol form.
-
Dissolve the thiol-containing substrate in the chosen buffer or solvent. If using an organic solvent, add a base (1.5-2.0 eq.).
-
Dissolve 3-azidopropyl tosylate (1.1-1.5 eq.) in a compatible solvent (e.g., a small amount of DMF or DMSO that is miscible with the reaction buffer).
-
Add the 3-azidopropyl tosylate solution to the stirring substrate solution.
-
Monitor the reaction progress. For proteins, this can be done using mass spectrometry to observe the mass shift corresponding to the addition of the azidopropyl group.
-
Upon completion, the reaction mixture may be directly purified by size-exclusion chromatography (for proteins) or other appropriate chromatographic techniques for small molecules.
Caption: Step-by-step workflow for alcohol azidation.
| Parameter | Recommended Condition |
| Solvent | Anhydrous DMF, DMSO |
| Base | Sodium Hydride (NaH) (1.2-1.5 eq.) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-48 hours |
| Purification | Silica Gel Chromatography |
Table 3: Recommended Reaction Conditions for Alcohol Azidation.
Characterization of Azide-Modified Products
Confirmation of successful azide installation is crucial. Several analytical techniques can be employed for this purpose:
-
Infrared (IR) Spectroscopy: The azide group exhibits a characteristic strong, sharp absorption band in the region of 2100-2050 cm⁻¹. [17]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the carbon adjacent to the newly formed azide group will typically show a downfield shift to approximately 3.0-4.0 ppm. [18] * ¹³C NMR: The carbon atom directly bonded to the azide group will exhibit a characteristic chemical shift in the range of 50-65 ppm. [18] * ¹⁵N NMR: While less common, ¹⁵N NMR provides direct evidence of the azide group, with distinct signals for the central and terminal nitrogen atoms. [2]* Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the exact mass of the modified product. A characteristic fragmentation pattern for organic azides is the loss of a nitrogen molecule (N₂), resulting in a neutral loss of 28 Da. [18]
-
Safety Precautions for Handling Azides
Organic azides are energetic compounds and should be handled with appropriate caution. [1][19][20]
-
Potential for Explosion: Low molecular weight organic azides can be explosive and sensitive to heat, shock, and friction. [1][20]Always work on the smallest scale possible and avoid heating concentrated solutions of azides.
-
Toxicity: Azides are toxic and can be absorbed through the skin. [21]Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid. [19]Do not use metal spatulas for handling azide-containing compounds, as this can lead to the formation of highly sensitive heavy metal azides. [19][21][22]Halogenated solvents like dichloromethane should be used with caution as they can potentially form explosive di- and tri-azidomethane. [20][22]* Waste Disposal: Azide-containing waste should be collected in a designated, separate container and disposed of according to institutional guidelines. [20][22]Under no circumstances should azide solutions be poured down the drain, as they can react with lead or copper pipes to form explosive metal azides. [21]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | - Inactive substrate (e.g., sterically hindered nucleophile)- Insufficient base (for amines and alcohols)- Decomposed 3-azidopropyl tosylate | - Increase reaction temperature and/or time- Use a stronger base (for alcohols)- Use fresh, properly stored 3-azidopropyl tosylate |
| Multiple Products | - Over-alkylation of poly-functional substrates- Side reactions | - Use a limiting amount of 3-azidopropyl tosylate- Optimize reaction conditions (lower temperature, shorter time) |
| Difficulty in Purification | - Similar polarity of product and starting material- Presence of byproducts | - Employ a different chromatographic technique (e.g., ion-exchange or reverse-phase)- Optimize the workup procedure to remove impurities |
Table 4: Troubleshooting Guide.
Conclusion
3-Azidopropyl tosylate is a highly effective and versatile reagent for the introduction of azide handles onto a variety of nucleophilic substrates. The straightforward reaction protocols and the bioorthogonal nature of the resulting azide group make this an invaluable tool for researchers in chemical biology, drug discovery, and materials science. By following the detailed protocols and safety guidelines outlined in this application note, scientists can confidently and efficiently incorporate this powerful chemical handle into their molecules of interest, opening the door to a vast array of downstream applications through click chemistry and other bioorthogonal ligations.
References
-
Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. (2021). Department of Chemistry and Chemical Biology, Stevens Institute of Technology. [Link]
-
Azide Compounds. Environmental Health and Safety, University of California, Berkeley. [Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]
-
Wang, Y., et al. (2022). 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 13(3), 753-760. [Link]
-
Suresh Babu, V. V., & Ananda, K. (2003). Nα-Fmoc-Peptide azides: Synthesis, isolation, characterization and utility in the extension of peptide chains. Letters in Peptide Science, 10(3), 231-237. [Link]
-
Tukhbatullin, A. A., et al. (2022). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Molecules, 27(3), 891. [Link]
-
Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Brei, M. R., et al. (2016). NMR and Mass Spectral Analysis of Step-growth Polymers from Azide Alkyne Cycloaddition and Regioselectivity Afforded by Copper(I) and Ruthenium(II) Catalysts. Journal of Macromolecular Science, Part A, 53(7), 413-423. [Link]
-
Adsorption of azide-functionalized thiol linkers on zinc oxide surfaces. (2015). Beilstein Journal of Nanotechnology, 6, 1846-1856. [Link]
-
Patterson, D. M., et al. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 25(10), 1637-1644. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Posttranscriptional chemical functionalization of azide-modified oligoribonucleotides by bioorthogonal click and Staudinger reactions. (2008). ResearchGate. [Link]
-
Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. (2023). The Journal of Organic Chemistry. [Link]
-
Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(10), 2170-2183. [Link]
-
Protein Reduction, Alkylation, Digestion. (2011). University of Washington Proteomics Resource. [Link]
-
Synthesis and evaluation of 3′-azido-2′,3′-dideoxypurine nucleosides as inhibitors of human immunodeficiency virus. (2007). Nucleosides, Nucleotides and Nucleic Acids, 26(6-7), 729-732. [Link]
-
How to convert tosylate into amine? ResearchGate. [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
I want a method for the reaction of tosylate with amine in basic media. ResearchGate. [Link]
-
Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2024). STAR Protocols, 5(4), 103632. [Link]
-
Tosylate to Alkyl Azide reference please. Sciencemadness.org. [Link]
-
Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction. (2017). Nucleic Acids Research, 45(18), 10329-10340. [Link]
-
Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Taming tosyl azide: the development of a scalable continuous diazo transfer process. (2016). Organic & Biomolecular Chemistry, 14(30), 7213-7220. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. (2012). Organic Process Research & Development, 16(1), 110-120. [Link]
-
Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. YouTube. [Link]
-
Tosyl azide. Wikipedia. [Link]
-
Protocol for evaluating S-acylated protein membrane affinity using protein-lipid conjugates. (2024). STAR Protocols, 5(3), 103409. [Link]
-
Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. (2011). Beilstein Journal of Organic Chemistry, 7, 1166-1176. [Link]
-
A facile route for the preparation of azide-terminated polymers. ''Clicking'' polyelectrolyte brushes on planar surfaces. (2011). Soft Matter, 7(18), 8343-8352. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2013). Molecules, 18(10), 12699-12708. [Link]
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. (2007). Nanyang Technological University. [Link]
-
Thiol Reduction of 3'-azidothymidine to 3'-aminothymidine: Kinetics and Biomedical Implications. (1990). Chemical Research in Toxicology, 3(6), 575-578. [Link]
-
3-(Azidopropyl)triethoxysilane. PubChem. [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 14. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. safety.pitt.edu [safety.pitt.edu]
- 20. ucd.ie [ucd.ie]
- 21. chemistry.unm.edu [chemistry.unm.edu]
- 22. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for the Synthesis of PROTAC Linkers Using 3-Azidopropyl 4-methylbenzenesulfonate
Introduction: The Critical Role of Linkers in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to eliminate specific unwanted proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2][3][4][5][6][][8] The PROTAC molecule orchestrates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5][9][10][11] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5][11][12]
The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[6][][13] The length, rigidity, and composition of the linker must be meticulously optimized to ensure the proper orientation and proximity of the POI and the E3 ligase for efficient ubiquitination.[6][13][14] Among the various synthetic strategies for constructing PROTACs, the use of "clickable" linkers has gained significant traction due to its efficiency and modularity.[][][16][17] This approach often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable and high-yielding reaction.[][16][18]
This application note provides a detailed guide for the synthesis of PROTAC linkers utilizing 3-Azidopropyl 4-methylbenzenesulfonate, a versatile building block for introducing an azide functional group. The azide can then be readily coupled with an alkyne-functionalized molecule via click chemistry, offering a robust and flexible method for PROTAC assembly.[6][][][16]
The Strategic Advantage of 3-Azidopropyl 4-methylbenzenesulfonate in PROTAC Synthesis
3-Azidopropyl 4-methylbenzenesulfonate serves as an excellent starting material for incorporating a three-carbon azide-terminated linker. The molecule's utility stems from two key features:
-
The Tosylate (4-methylbenzenesulfonate) Group: This is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward attachment of the azidopropyl moiety to a nucleophilic site on either the POI ligand (warhead) or the E3 ligase ligand.
-
The Azide (N₃) Group: This functional group is relatively stable and inert to many common reaction conditions, making it an ideal handle for late-stage bioorthogonal conjugation.[19][20] The azide group readily participates in click chemistry reactions, most notably the CuAAC, to form a stable triazole ring, which is a common and metabolically stable motif in PROTAC linkers.[][][16][21]
The use of this reagent allows for a convergent synthetic strategy, where the warhead and E3 ligase ligand can be functionalized separately and then joined together in a final, high-yielding step.[][16]
Experimental Protocols
PART I: Synthesis of an Azide-Functionalized Ligand using 3-Azidopropyl 4-methylbenzenesulfonate
This protocol describes the general procedure for attaching the azidopropyl linker to a ligand (either the warhead or E3 ligase ligand) containing a nucleophilic functional group, such as a phenol or an amine.
Materials:
-
Ligand with a nucleophilic functional group (e.g., hydroxyl or amine)
-
Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
-
To a solution of the nucleophilic ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes to deprotonate the nucleophile.
-
Add 3-Azidopropyl 4-methylbenzenesulfonate (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure azide-functionalized ligand.
-
Characterize the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
PART II: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Assembly
This protocol details the "clicking" of the azide-functionalized ligand with an alkyne-functionalized partner to form the final PROTAC molecule.
Materials:
-
Azide-functionalized ligand (from Part I)
-
Alkyne-functionalized ligand (either warhead or E3 ligase ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM) or other suitable organic solvent
Equipment:
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, dissolve the azide-functionalized ligand (1.0 eq) and the alkyne-functionalized ligand (1.0-1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane or another suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by silica gel column chromatography or preparative HPLC.
-
Thoroughly characterize the final PROTAC using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure, purity, and integrity.[12]
Data Presentation and Characterization
Table 1: Reagent Stoichiometry and Typical Yields for Azide Functionalization
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Mass (mg) for 1 mmol scale |
| Nucleophilic Ligand | 1.0 | Varies | Varies |
| 3-Azidopropyl 4-methylbenzenesulfonate | 1.2 | 255.29[22][23] | 306.35 |
| Potassium Carbonate | 2.5 | 138.21 | 345.53 |
| Product | Typical Yield: 60-85% |
Table 2: Reagent Stoichiometry and Typical Yields for CuAAC Reaction
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Mass (mg) for 0.5 mmol scale |
| Azide-functionalized Ligand | 1.0 | Varies | Varies |
| Alkyne-functionalized Ligand | 1.05 | Varies | Varies |
| Copper(II) Sulfate Pentahydrate | 0.1 | 249.69 | 12.48 |
| Sodium Ascorbate | 0.3 | 198.11 | 29.72 |
| Product | Typical Yield: 70-95% |
Visualizing the Workflow
Diagram 1: Overall Synthetic Strategy for PROTAC Synthesis
Caption: Synthetic workflow for PROTAC assembly.
Diagram 2: Mechanism of the CuAAC Reaction
Caption: Simplified CuAAC reaction mechanism.
Safety and Handling
-
3-Azidopropyl 4-methylbenzenesulfonate: Organic azides can be energetic and potentially explosive, especially with heat, shock, or friction. Handle with care in a well-ventilated fume hood. Avoid heating neat. Consult the Safety Data Sheet (SDS) before use.
-
Copper Salts: Copper salts are toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[25]
-
Solvents: DMF is a reproductive toxin. Handle in a fume hood and wear appropriate gloves. Other organic solvents are flammable. Keep away from ignition sources.
Conclusion
The use of 3-Azidopropyl 4-methylbenzenesulfonate provides a robust and efficient entry point for the synthesis of azide-functionalized linkers for PROTAC development. The subsequent CuAAC reaction is a highly reliable method for the final assembly of the PROTAC molecule. This modular approach allows for the rapid generation of PROTAC libraries with diverse linkers, facilitating the optimization of degrader potency and pharmacokinetic properties. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to successfully synthesize and characterize novel PROTACs.
References
- Vertex AI Search. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC.
- Vertex AI Search.
- Vertex AI Search. Design Principles of PROTAC Delivery Systems - BOC Sciences.
- Vertex AI Search. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed.
- Vertex AI Search. How PROTAC Degraders Work: Molecular Recognition and Design Principles.
- Vertex AI Search. How PROTAC Degraders Work: Molecular Recognition and Design Principles.
- Vertex AI Search. step-by-step guide for synthesizing a PROTAC with a pre-made linker - Benchchem.
- Vertex AI Search. Application Notes and Protocols for the Synthesis of PROTAC Molecules Using PEG-Based Linkers - Benchchem.
- Vertex AI Search.
- Vertex AI Search. Click Chemistry in ADC and PROTAC - BOC Sciences.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Ligands for Target Protein for PROTAC - MedchemExpress.com.
- Vertex AI Search.
- Vertex AI Search. Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance - PubMed.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Building blocks and linkers for PROTAC synthesis - Enamine.
- Vertex AI Search. A Comparative Guide to PROTAC Degradation Efficiency: The Impact of Warhead Selection - Benchchem.
- Vertex AI Search. Current strategies for the design of PROTAC linkers: a critical review - PMC.
- Vertex AI Search. Overview of PROTAC Linkers: Types and Design - BOC Sciences.
- Vertex AI Search.
- Vertex AI Search. PROTAC Synthesis | Click Chemistry - MedchemExpress.com.
- Vertex AI Search.
- Vertex AI Search. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G.
- Vertex AI Search.
- Vertex AI Search. Targeted Protein Degradation with PROTACs and Molecular Glues - Crown Bioscience Blog.
- Vertex AI Search. Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship.org.
- Vertex AI Search.
- Vertex AI Search. Linkers in PROTACs - Precise PEG.
- Vertex AI Search.
- Vertex AI Search. Proteolysis targeting chimera - Wikipedia.
- Vertex AI Search. Versatility of the CuAAC reaction in the modular assembly and...
- Vertex AI Search. A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis - Benchchem.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. PROTACs & Molecular Glues - SYNthesis med chem.
- Vertex AI Search. A Cleavable Azide Resin for Direct Click Chemistry Mediated Enrichment of Alkyne-Labeled Proteins.
- Vertex AI Search. Application Notes and Protocols for the Synthesis of PROTACs with Alkyl Linkers - Benchchem.
- Vertex AI Search. Click Chemistry Azide-Alkyne Cycloaddition.
- Vertex AI Search. Click chemistry reagents - Chemie Brunschwig.
- Vertex AI Search. (PDF)
- Vertex AI Search.
- Vertex AI Search. Degrader Design and Synthesis | PROTAC Service - Mtoz Biolabs.
Sources
- 1. How PROTAC Degraders Work: Molecular Recognition and Design Principles | IRB Barcelona [irbbarcelona.org]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Click Chemistry [organic-chemistry.org]
- 19. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 20. lumiprobe.com [lumiprobe.com]
- 21. precisepeg.com [precisepeg.com]
- 22. chemscene.com [chemscene.com]
- 23. 3-azidopropyl 4-methylbenzenesulfonate 95% | CAS: 153207-76-2 | AChemBlock [achemblock.com]
- 24. 3-azidopropyl 4-methylbenzenesulfonate | 153207-76-2 [chemicalbook.com]
- 25. merckmillipore.com [merckmillipore.com]
Application Note & Protocols: A Guide to the Synthesis of Azido-Functionalized Polymers via Tosylate Intermediates
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The introduction of the azide (–N₃) moiety onto a polymer backbone is a powerful strategy for creating advanced macromolecular architectures. Azido-functionalized polymers are highly versatile intermediates, most notably serving as key building blocks for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This allows for the efficient and specific conjugation of a wide array of molecules, including fluorescent dyes, targeting ligands, and therapeutic agents, making these polymers invaluable in fields ranging from drug delivery to materials science.[3][4]
A robust and widely adopted method for preparing azido-polymers from hydroxyl-containing precursors is a two-step process involving a tosylate intermediate. This guide provides a comprehensive overview of the principles, detailed step-by-step protocols, and critical insights for the successful synthesis and characterization of azido-functionalized polymers using this tosylate route.
The core principle of this strategy is the conversion of a poor leaving group, the hydroxyl (–OH) group, into an excellent leaving group, the tosylate (–OTs).[5][6] This activation step facilitates a subsequent clean and efficient nucleophilic substitution reaction with an azide source, typically sodium azide (NaN₃), to yield the desired azido-polymer.[7] This method offers excellent control over the degree of functionalization and preserves the polymer backbone integrity.
Foundational Principles and Mechanistic Insights
The overall transformation proceeds in two distinct stages, each governed by fundamental principles of organic chemistry. Understanding the "why" behind each step is crucial for troubleshooting and adapting the protocols to different polymer systems.
Step 1: Tosylation of Hydroxyl Groups
The first step involves the reaction of a hydroxyl-bearing polymer with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine (TEA).[8][9]
-
Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl. The base is critical as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[6] The reaction proceeds with retention of stereochemistry at the carbon bearing the hydroxyl group because the C-O bond is not broken.[5]
-
Why Tosylate? The tosylate anion is an exceptionally stable leaving group due to the delocalization of its negative charge across the three oxygen atoms and the benzene ring.[9] This stability makes the subsequent displacement by the azide nucleophile highly favorable.
Step 2: Nucleophilic Azidation
The second step is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The tosylated polymer is treated with a source of azide ions, typically sodium azide (NaN₃).[5]
-
Mechanism: The azide ion (N₃⁻) is a potent nucleophile that attacks the carbon atom attached to the tosylate group.[7][10] This attack occurs from the backside relative to the leaving group, resulting in an inversion of stereochemistry at the reaction center. The tosylate group departs, yielding the azido-functionalized polymer.[7]
-
Solvent Choice is Key: This reaction is most effective in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the sodium cation (Na⁺) but leave the azide anion relatively "naked" and highly reactive, thereby accelerating the Sₙ2 reaction.[10]
The entire workflow can be visualized as a sequential process of activation followed by displacement.
Sources
- 1. Click Chemistry in Biomaterials Science [sigmaaldrich.com]
- 2. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of azide–alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jackwestin.com [jackwestin.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Precision Bioconjugation with Short-Chain Azide Linkers
Abstract
Short-chain azide linkers (typically
Part 1: Strategic Framework – The Physics of Proximity
The "Short-Chain" Paradox
In bioconjugation, the linker is not merely a bridge; it is a structural determinant. Short-chain linkers differ fundamentally from long PEG chains in their impact on the conjugate's physicochemical state.[1]
| Feature | Short-Chain (Alkyl or PEG | Long-Chain (PEG | Mechanistic Impact |
| FRET Efficiency | High | Low/Variable | Short linkers keep donor/acceptor within the Förster radius ( |
| Steric Shielding | High | Low | In ADCs, short linkers bury the payload within the antibody's steric shadow, reducing premature hydrophobic clearance. |
| Solubility | Low | High | Short linkers lack the "hydration shell" effect of long PEGs, increasing aggregation risks. |
| Reaction Kinetics | Fast (Intramolecular) | Slower | Reduced degrees of freedom can accelerate effective molarity in intramolecular reactions. |
Selection Logic: CuAAC vs. SPAAC
The choice of click chemistry variant is dictated by the biological sensitivity of your sample and the steric accessibility of the short linker.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition):
-
Pros: Extremely fast, minimal steric bulk (triazole is small). Ideal for short linkers where every angstrom counts.
-
Cons: Cu(I) is cytotoxic and generates Reactive Oxygen Species (ROS) that can degrade proteins.
-
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition):
-
Pros: Bioorthogonal, no metal catalyst.
-
Cons: The cyclooctyne group (e.g., DBCO) is bulky. When paired with a short linker, the DBCO moiety itself can cause steric clashes at the protein surface.
-
Part 2: Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for utilizing short-chain azides, emphasizing the critical checkpoints for aggregation control.
Caption: Decision tree for short-chain azide bioconjugation. Note the critical "Checkpoint 1" to ensure no unreacted linker competes in the Click reaction.
Part 3: Detailed Protocols
Protocol A: Installing the Short-Chain Azide (NHS-Ester Chemistry)
Objective: Covalently attach a short azide linker (e.g., Azido-PEG3-NHS) to surface lysine residues. Critical Constraint: Short linkers are often hydrophobic. Using organic co-solvents is mandatory to prevent linker precipitation before reaction.
Materials:
-
Target Protein (1–5 mg/mL in PBS).
-
Linker: Azido-PEG3-NHS Ester (or Azido-Propyl-NHS).
-
Solvent: Anhydrous DMSO or DMF (Amine-free).
-
Desalting Column: Zeba Spin or PD-10 (40 kDa MWCO recommended to clear micelles).
Procedure:
-
Buffer Exchange: Ensure protein is in a non-amine buffer (PBS or HEPES, pH 7.2–8.0). Do not use Tris.
-
Linker Solubilization: Dissolve the NHS-Azide linker in anhydrous DMSO to a concentration of 10–50 mM.
-
Calculated Addition: Add the linker to the protein solution.
-
Stoichiometry: Use a 10–20 fold molar excess for dilute proteins (<2 mg/mL). Use 5–10 fold for concentrated proteins (>5 mg/mL).[2]
-
Volume Rule: Keep the final DMSO concentration < 10% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
Why? Short linkers react fast. Extended incubation only increases hydrolysis byproducts, which can form hydrophobic micelles that trap proteins.
-
-
Quenching: Add Tris-HCl (1 M, pH 8.0) to a final concentration of 50 mM. Incubate for 5 minutes.
-
Purification (Crucial): Immediately desalt the sample into a click-compatible buffer (PBS, pH 7.4).
-
Self-Validation: Measure A280. If yield is <60%, the protein likely precipitated due to excessive hydrophobicity of the short linker.
-
Protocol B: The Click Reaction (SPAAC & CuAAC)[2]
Option 1: SPAAC (Copper-Free)
Best for: Live cells, sensitive antibodies, and avoiding oxidative damage.[]
-
Reactants: Mix the Azide-labeled protein (from Protocol A) with the DBCO-functionalized payload.
-
Ratio: Use 2–5 equivalents of DBCO-payload per azide group.
-
Note: Because the linker is short, steric hindrance is a risk. If the reaction is sluggish, increase the DBCO ratio rather than temperature.
-
-
Incubation: Overnight at 4°C is preferred to preserve protein structure, or 4 hours at RT.
-
Validation: SDS-PAGE. A successful conjugation with a short linker often results in a distinct, tight band shift due to the rigid connection, unlike the "smear" seen with long PEG conjugates.
Option 2: CuAAC (Copper-Catalyzed)
Best for: High-efficiency labeling, small molecule payloads, and robust proteins.
Safety Note: Copper generates free radicals. You must use a chelating ligand (THPTA or BTTAA) to protect the protein.
-
Prepare Catalyst Mix (Premix in this order):
-
CuSO
(1 mM final in reaction) -
THPTA Ligand (5 mM final) -> Ratio Cu:THPTA should be 1:5.
-
Sodium Ascorbate (5 mM final).
-
Observation: The mix should be colorless. If brown/yellow, the ascorbate is oxidized; discard.
-
-
Reaction: Add the Catalyst Mix to the Azide-Protein + Alkyne-Payload solution.
-
Incubation: 30–60 minutes at RT.
-
Why so fast? CuAAC is kinetically superior. Longer times increase oxidative damage risk.
-
-
Stop: Add EDTA (10 mM final) to chelate the copper and stop the reaction.
Part 4: Troubleshooting & Quality Control
The Aggregation Trap
Short-chain linkers (especially alkyls like propyl-azide) increase the surface hydrophobicity of the protein significantly more than long PEG chains.
-
Symptom: Cloudy solution or signal loss after filtration.
-
Diagnosis: The "Hydrophobic Patch" effect. The short linkers have created a hydrophobic zone that attracts other protein molecules.
-
Solution:
-
Switch to PEG-Azide: Use Azido-PEG3-NHS instead of Azido-Propyl-NHS. The small PEG unit provides a "hydration shield" while maintaining short length.
-
Cosolvents: Add 5–10% Glycerol or Propylene Glycol to the reaction buffer.
-
Degree of Labeling (DOL) Determination
You cannot rely on simple absorbance for short alkyl azides as they lack a chromophore.
-
Method A (DBCO-Acid Assay): React a small aliquot of your azide-protein with a known excess of DBCO-Acid (which has a specific extinction coefficient). Remove unreacted DBCO and measure the absorbance of the attached DBCO.
-
Method B (Mass Spectrometry): For short linkers, MALDI-TOF or LC-MS is ideal. The mass shift is small and distinct (e.g., +83 Da for propyl-azide), making it easy to quantify the exact number of linkers attached.
References
-
Frontiers in Pharmacology. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy. (2021).[3][5] Available at: [Link]
-
MDPI (Pharmaceuticals). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? (2024). Available at: [Link]
Sources
- 1. purepeg.com [purepeg.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Azidopropyl Tosylate
Welcome to the technical support center for the synthesis of 3-Azidopropyl Tosylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 3-Azidopropyl Tosylate, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, the yield of 3-Azidopropyl Tosylate is significantly lower than expected, or no product is isolated.
Potential Causes & Solutions:
-
Incomplete Tosylation of the Starting Alcohol: The conversion of the hydroxyl group to a tosylate is a critical step.[1][2][3]
-
Solution: Ensure the reaction is carried out under anhydrous conditions, as moisture can hydrolyze the tosyl chloride.[4] Use of dry solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is recommended.[4][5] Consider using a stronger base or a catalyst to drive the reaction to completion. While pyridine or triethylamine are commonly used to neutralize the HCl byproduct[1][5], the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3][4][6] For particularly unreactive alcohols, stronger bases like sodium hydride (NaH) can be employed to first generate the alkoxide.[5]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures.
-
Degradation of the Azide Group: The azide functional group can be sensitive to certain reagents and conditions.
-
Solution: While generally stable, azides can be reduced by certain reagents, especially thiol-based compounds.[8] Ensure that no such reagents are inadvertently introduced during the synthesis or workup.
-
-
Inefficient Workup and Purification: Product loss can occur during extraction and purification steps.
-
Solution: During aqueous workup, ensure the pH is controlled to prevent hydrolysis of the tosylate. Multiple extractions with an appropriate organic solvent (e.g., DCM or diethyl ether) will maximize the recovery of the product from the aqueous layer.[4][5] For purification by column chromatography, use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to effectively separate the product from unreacted starting materials and byproducts.[9]
-
Issue 2: Presence of Impurities in the Final Product
Symptom: Spectroscopic analysis (e.g., NMR) of the isolated product shows the presence of unreacted starting materials or unexpected byproducts.
Potential Causes & Solutions:
-
Unreacted 3-Azido-1-propanol: The tosylation reaction did not go to completion.
-
Unreacted Tosyl Chloride: Excess tosyl chloride remains after the reaction.
-
Solution: During the workup, washing the organic layer with a mild base solution, such as saturated sodium bicarbonate, can help remove unreacted tosyl chloride.[10]
-
-
Formation of 3-Chloropropyl Tosylate: The chloride ion generated from tosyl chloride can sometimes displace the tosylate group, especially with certain substrates or in solvents like DMF.[1]
-
Solution: Using a non-nucleophilic base and a solvent like DCM can minimize this side reaction. If this is a persistent issue, consider alternative sulfonylating agents.
-
-
Bis-tosylated Byproduct: If the starting material contains more than one hydroxyl group, over-tosylation can occur.[9]
-
Solution: This is less of a concern with 3-azido-1-propanol, which has only one hydroxyl group. However, for diol starting materials, controlling the stoichiometry of the tosylating agent is crucial for achieving mono-tosylation.[11]
-
Experimental Workflow Troubleshooting
Caption: A flowchart for troubleshooting low yield and impurity issues.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the tosylation of an alcohol?
The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of p-toluenesulfonyl chloride (TsCl).[1] A base, typically an amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[1] This reaction converts the poorly leaving hydroxyl group (-OH) into a much better leaving group, the tosylate (-OTs).[1][2][12] The stereochemistry at the carbon bearing the hydroxyl group is retained because the C-O bond of the alcohol is not broken during the reaction.[1][13]
Caption: The general mechanism of alcohol tosylation.
Q2: What are the key starting materials for the synthesis of 3-Azidopropyl tosylate?
The most direct precursor is 3-azido-1-propanol. This can be synthesized from starting materials like 3-bromo-1-propanol or 3-chloro-1-propanol via nucleophilic substitution with sodium azide.[14] 3-Bromo-1-propanol can, in turn, be prepared from 1,3-propanediol.[15]
Q3: What are the recommended storage conditions for 3-Azidopropyl tosylate?
As an azide-containing compound, 3-Azidopropyl tosylate should be handled with care. It is advisable to store it in a cool, dry, and well-ventilated area, away from heat and potential sources of ignition. For long-term storage, refrigeration is often recommended.
Q4: Can I use other sulfonyl chlorides, like mesyl chloride, instead of tosyl chloride?
Yes, other sulfonyl chlorides such as methanesulfonyl chloride (mesyl chloride, MsCl) can also be used to convert the alcohol into a good leaving group.[2][16] The resulting mesylate (R-OMs) is also an excellent leaving group and is used in similar subsequent reactions. The choice between tosylate and mesylate often depends on the specific requirements of the subsequent steps and the physical properties of the intermediates.
Experimental Protocols
Protocol 1: Synthesis of 3-Azidopropyl Tosylate from 3-Azido-1-propanol
This protocol is a general method adapted from standard tosylation procedures.[1][4][5]
Materials:
-
3-Azido-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-azido-1-propanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude 3-Azidopropyl tosylate
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
TLC plates and chamber
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed product to obtain a dry powder.
-
Carefully add the dry powder to the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Azidopropyl tosylate.
Reagent Stoichiometry and Yield Data (Example)
| Reagent | Molar Eq. | Molarity (if applicable) | Volume/Mass |
| 3-Azido-1-propanol | 1.0 | - | (Varies) |
| p-Toluenesulfonyl chloride | 1.2-1.5 | - | (Varies) |
| Triethylamine | 1.5 | - | (Varies) |
| DMAP | 0.05-0.1 | - | (Varies) |
| Expected Yield | >80% (post-purification) |
References
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION.[Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base.[Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols.[Link]
-
YouTube. Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation.[Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).[Link]
-
Organic Syntheses. Procedure 2.[Link]
-
The Royal Society of Chemistry. Taming tosyl azide: the development of a scalable continuous diazo transfer process.[Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems.[Link]
-
Master Organic Chemistry. Tosylates And Mesylates.[Link]
-
PMC. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates.[Link]
-
The Royal Society of Chemistry. ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot.[Link]
-
ResearchGate. Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol?[Link]
- Google Patents.
-
ResearchGate. A Novel Synthesis of 3-Bromo-1,2-Propanediol from 3-Oxetanol.[Link]
-
PMC. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.[Link]
-
Journal of Chemistry Letters. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research.[Link]
-
Sciencemadness.org. Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions.[Link]
-
MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.[Link]
-
ResearchGate. How to increase yield of Tosylation reactions?[Link]
-
Reddit. Trouble with tosylation reaction : r/Chempros.[Link]
-
Chemsrc. 1-Propanol, 3-azido | CAS#:72320-38-8.[Link]
-
The Royal Society of Chemistry. HPLC-free in situ 18F-fluoromethylation on bioactive molecules by azidation and MTBD scavenging.[Link]
-
MDPI. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.[Link]
-
Organic Syntheses. Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole).[Link]
-
ResearchGate. How can I convert Aryl Bromide to Aryl Azides?[Link]
-
Study.com. How do I convert propane to 1-bromopropane in 3 steps, given that my possible reagents are HBr,...[Link]
-
Organic Chemistry Portal. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
- 11. jchemlett.com [jchemlett.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1-Propanol, 3-azido | CAS#:72320-38-8 | Chemsrc [chemsrc.com]
- 15. guidechem.com [guidechem.com]
- 16. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of 3-Azidopropyl Tosylate Alkylations
Ticket ID: #APT-SOLV-001
Subject: Solvent Selection & Troubleshooting for
Executive Summary: The "Solvent Effect" in Linker Chemistry
You are likely using 3-Azidopropyl tosylate (CAS: 153207-76-2) to introduce an azide "click" handle onto a nucleophilic scaffold (phenols, amines, or thiols).
The Critical Failure Point: The tosylate group (-OTs) is an excellent leaving group, but the 3-carbon chain introduces a competing risk: Elimination (E2) . If your solvent system overly solvates the base or if the temperature is too high, you will generate 3-azidopropene (Allyl Azide) instead of your alkylated product.
This guide prioritizes Dipolar Aprotic Solvents to maximize
Solvent Selection Matrix
Use this table to select the optimal solvent based on your specific nucleophile and downstream processing needs.
| Solvent | Dielectric Const.[1] ( | Removal Difficulty | Recommended For... | Specialist Notes | |
| Acetonitrile (MeCN) | 37.5 | High | Low (BP 82°C) | First Choice. Most phenols, amines, and thiols. | Best balance of rate vs. workup. Easy to rotovap. Less hygroscopic than DMF. |
| DMF (N,N-Dimethylformamide) | 36.7 | Very High | High (BP 153°C) | Poorly soluble nucleophiles (e.g., salts). | Warning: Can decompose to dimethylamine, which reacts with the tosylate to form a byproduct. |
| DMSO (Dimethyl sulfoxide) | 46.7 | Max | Very High (BP 189°C) | Extremely sluggish reactions. | Hard to remove. Often requires lyophilization or extensive water washes. |
| Acetone | 20.7 | Moderate | Very Low (BP 56°C) | Finkelstein conditions (w/ NaI). | Good for refluxing with NaI to convert -OTs |
| DCM / Water | N/A | Variable | Low | Phase Transfer Catalysis (PTC). | Use with TBAB (Tetrabutylammonium bromide) for base-sensitive substrates. |
Decision Logic & Reaction Pathways
Visualizing the competition between Substitution (
Figure 1: Reaction outcomes. The goal is to maximize the Green path (
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black/tarry. What happened?
Diagnosis: Azide decomposition or polymerization. Root Cause:
-
Overheating: Organic azides are heat-sensitive. 3-Azidopropyl tosylate should generally not be heated above 80°C .
-
Incompatible Base: Strong bases (NaH, KOtBu) can cause rapid elimination and polymerization of the resulting allyl azide. Solution:
-
Switch to a mild inorganic base:
or . -
Keep reaction temperature at 50–60°C .
Q2: I see a new spot on TLC that is NOT my product, and my yield is low.
Diagnosis: Elimination (E2) reaction.[2]
Mechanism: The base deprotonated the
-
Solvent Switch: If using DMF/DMSO, switch to Acetonitrile or Acetone . Highly polar solvents can sometimes increase the basicity of "naked" anions, promoting E2.
-
Base Switch: Use a sterically hindered non-nucleophilic base (like DIPEA) or a weaker inorganic base (
).
Q3: The reaction is stalled (Starting Material remains after 24h).
Diagnosis: Poor nucleophilicity or "Leaving Group Laziness." Solution: The Finkelstein Assist.
-
Add 0.1 – 0.5 equivalents of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction.
-
Why? The Iodide displaces the Tosylate to form an Alkyl Iodide (better electrophile), which then reacts faster with your nucleophile.
-
Solvent: This works best in Acetone or MeCN .
Q4: I can't remove the DMF/DMSO during workup.
Diagnosis: High boiling point solvent retention. Solution:
-
Aqueous Wash: Dilute reaction 10x with Ethyl Acetate. Wash 3x with water, 1x with brine. (DMF/DMSO partition into water).
-
Lyophilization: If your product is water-soluble, freeze-dry the reaction mixture (DMSO freezes at 19°C, sublimes under high vacuum).
Validated Experimental Protocol
Standard Operating Procedure (SOP) for Alkylation of a Phenol/Amine.
Reagents:
-
Substrate (Nucleophile): 1.0 equiv
-
3-Azidopropyl tosylate: 1.2 – 1.5 equiv
-
Base (
or ): 2.0 – 3.0 equiv -
Solvent: Anhydrous Acetonitrile (0.1 M concentration relative to substrate)
Step-by-Step:
-
Drying: Flame-dry glassware under
or Ar atmosphere. Ensure Acetonitrile is anhydrous (stored over molecular sieves). -
Activation: Dissolve Nucleophile and Base in Acetonitrile. Stir at Room Temp (RT) for 15 mins to deprotonate.
-
Addition: Add 3-Azidopropyl tosylate (neat or dissolved in minimal solvent) dropwise.
-
Critical: Do not dump it in all at once if the reaction is exothermic.
-
-
Reaction: Heat to 60°C . Monitor by TLC/LCMS.
-
Time: Typically 4–16 hours.
-
-
Workup:
-
Cool to RT. Filter off solid salts.
-
Concentrate filtrate in vacuo.
-
Redissolve residue in EtOAc, wash with Water/Brine.
-
Dry over
, filter, and concentrate.[3]
-
-
Purification: Flash Chromatography (Silica Gel).
-
Note: Azides are distinct on IR (peak at ~2100
).
-
Safety & Stability (Critical)
-
Azide Handling: While 3-azidopropyl tosylate has a safe C/N ratio (
vs ), do not distill the neat compound at high temperatures. Potentially explosive decomposition can occur.[4] -
Solvent Hazards: Avoid using Dichloromethane (DCM) with azides for prolonged periods if unreacted sodium azide is present (risk of diazidomethane formation, though low risk with the tosylate form).
-
Storage: Store the reagent at 4°C or -20°C . Tosylates hydrolyze slowly to p-toluenesulfonic acid (TsOH) and 3-azidopropanol if exposed to moisture.
Solvent Decision Tree
Figure 2: Logic flow for selecting the appropriate solvent system based on solubility and stability.
References
-
Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry (10th Ed.). Chapter 6: Nucleophilic Substitution (
) Kinetics and Solvent Effects. -
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on Dipolar Aprotic Solvents).
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. (Safety and stability of organic azides).
-
Huateng Pharma. (2023).[1] 3-Azidopropyl tosylate MSDS and Handling. (Specific data on reagent stability).
Sources
Minimizing elimination side reactions when using azidopropyl tosylate
Topic: Minimizing Elimination Side Reactions ( )
Doc ID: APT-OPT-001 | Version: 2.4 | Status: Active
Executive Summary & Safety Warning
The Core Conflict:
When using 3-azidopropyl 4-toluenesulfonate (Azidopropyl Tosylate) as a linker, the objective is typically Nucleophilic Substitution (
Safety Critical Alert: The elimination byproduct, Allyl Azide (3-azidoprop-1-ene), is a low-molecular-weight organic azide with a high C/N ratio. It is volatile and potentially explosive.[1] Minimizing elimination is not just a yield optimization issue; it is a safety mandate.
Diagnostic & Triage (FAQ)
Q1: How do I definitively know if elimination is occurring?
A: Check your crude
-
Diagnostic Signal: Look for a multiplet at
5.8 – 6.0 ppm (vinyl CH) and a multiplet at 5.2 – 5.4 ppm (terminal vinyl ). -
TLC: Allyl azide is non-polar and volatile; it may not appear on TLC or may co-elute with solvent fronts. NMR is the only reliable detection method.
Q2: My nucleophile is a phenol/alcohol. Why is my yield <40%?
A: You are likely using a base that is too strong or sterically hindered (e.g.,
Q3: Can I use amine bases like TEA or DIPEA?
A: Use with caution. While often non-nucleophilic, they can act as general bases to promote
Mechanistic Insight
The competition between
Pathway Visualization
Figure 1: Mechanistic divergence. Path A (
Optimization Guide: The "Anti-Elimination" System
To force the reaction down Path A (
Variable 1: Base Selection
The goal is to generate the nucleophile without providing a base strong enough to deprotonate the carbon chain.
| Base Category | Examples | Risk of E2 | Recommendation |
| Weak Inorganic | Low | Primary Choice. Excellent for phenols/thiols. | |
| "Cesium Effect" | Very Low | Gold Standard. The large | |
| Strong/Bulky | High | AVOID. Steric bulk prevents | |
| Hydrides | NaH | Moderate | Use only if necessary. Must deprotonate nucleophile fully at |
Variable 2: Solvent Effects
Use Dipolar Aprotic Solvents . They solvate cations (
-
Best: DMF, DMSO, NMP.
-
Good: Acetonitrile (ACN).
-
Avoid: Alcohols (Proticity solvates the nucleophile, slowing
).
Variable 3: Temperature[3][4][5]
-
Rule of Thumb: Keep T <
C. -
elimination has a higher activation energy than
for primary substrates. Heating aggressively (> C) disproportionately accelerates the side reaction.
Standardized Protocol: Low-Elimination Alkylation
Objective: Synthesis of Target-Linker-N3 using 3-azidopropyl tosylate.
Reagents:
-
Target Nucleophile (1.0 equiv)
-
3-Azidopropyl tosylate (1.1 – 1.2 equiv)
-
(1.5 – 2.0 equiv) [Alternative:
] -
Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
-
System Prep: Flame-dry a round-bottom flask and cool under inert atmosphere (
or Ar). Moisture can hydrolyze the tosylate or act as a competing nucleophile. -
Solvation: Dissolve the Target Nucleophile in anhydrous DMF.
-
Activation: Add
in one portion. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation/activation of the nucleophile. -
Addition: Add 3-azidopropyl tosylate dropwise as a solution in minimal DMF.
-
Why? Slow addition keeps the concentration of the electrophile low relative to the nucleophile, favoring substitution.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Checkpoint: Monitor by TLC.[3] If reaction is sluggish after 6 hours, warm gently to 40–50°C . Do not reflux.
-
-
Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and brine. Dry over
. -
Purification: Flash chromatography. Note: The elimination product (Allyl Azide) is volatile and will likely be removed during concentration, but check NMR to confirm.
Troubleshooting Logic Tree
Use this flow to resolve low yields.
Figure 2: Troubleshooting logic flow for azidopropyl alkylation.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination vs. Substitution).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Section 17-15: Reactivity of Tosylates).
-
Banert, K. (2016). Organic Azides: Syntheses and Applications. John Wiley & Sons. (Safety and synthesis of low molecular weight azides).
-
Dijkink, J., & Cintrat, J. C. (2002). "Synthesis of 3-azidopropyl-functionalized compounds." Tetrahedron Letters, 43(35), 6121-6124. (Specific protocols for azidopropyl transfer).
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. (Foundation for Iodide catalysis strategy).
Sources
Validation & Comparative
A Researcher's Guide to Differentiating Azide and Sulfonate Groups Using Infrared Spectroscopy
In the landscape of drug development and chemical synthesis, the precise identification of functional groups is paramount. Among the moieties that present unique synthetic utility and, at times, interpretive challenges, are the azide (-N₃) and sulfonate (-SO₃R) groups. While both are integral to various molecular designs, their unambiguous characterization is critical. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of azide and sulfonate groups, supported by experimental considerations to ensure accurate and reliable identification.
The Vibrational Language of Molecules: A Primer on IR Spectroscopy
Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These frequencies are dependent on the masses of the atoms involved and the strength of the bonds connecting them. A typical IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (cm⁻¹) of the radiation. Absorption of IR radiation results in a downward-pointing peak in the transmittance spectrum. The position, intensity, and shape of these peaks provide a unique "fingerprint" of the molecule and its constituent functional groups.[1][2][3][4]
The Azide Functional Group: A Sharp Signal in a Quiet Region
The azide functional group (-N₃) is a linear arrangement of three nitrogen atoms. Its most prominent and diagnostic feature in an IR spectrum is the asymmetric stretching vibration (νₐₛ) of the N=N=N bond.[5] This vibration gives rise to a strong and characteristically sharp absorption band typically found in the range of 2170 to 2080 cm⁻¹ .[6] This region of the IR spectrum is often referred to as the "triple bond region" and is relatively uncongested, making the azide peak a highly reliable diagnostic marker.[5]
The symmetric stretching vibration (νₛ) of the azide group, which occurs at a lower frequency (around 1330 cm⁻¹), is often weak or IR-inactive due to the small change in dipole moment during this vibration.[7] However, it can be observed in Raman spectroscopy, making the two techniques complementary.[5]
Factors Influencing the Azide Peak:
-
Molecular Environment: The electronic environment surrounding the azide group can cause minor shifts in the peak position.[7] For instance, conjugation can slightly lower the wavenumber.
-
Hydrogen Bonding: Hydrogen bonding to the azide group can lead to a blue shift (shift to higher frequency) and broadening of the peak.[8][9]
-
Solvent: The polarity of the solvent can influence the peak position. A red shift (shift to lower frequency) is often observed when moving from a protic solvent like water to an aprotic solvent like THF.[8]
-
Isotopic Labeling: Substitution with ¹⁵N isotopes will cause a significant red shift in the absorption frequency due to the increased mass of the atoms.[10]
The Sulfonate Functional Group: A Tale of Two Stretches
The sulfonate group (-SO₂-O-) is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen atom, which is typically part of an ester or a salt. The key diagnostic peaks for a sulfonate group arise from the stretching vibrations of the S=O bonds.
Unlike the single sharp peak of the azide, the sulfonate group displays two distinct and strong absorption bands :
-
Asymmetric S=O Stretch (νₐₛ): This typically appears in the range of 1372-1335 cm⁻¹ .[11]
-
Symmetric S=O Stretch (νₛ): This is found at a lower frequency, generally in the range of 1195-1168 cm⁻¹ .[11]
The S-O single bond stretch also gives rise to strong bands in the 1000-750 cm⁻¹ region, but this area of the spectrum, known as the fingerprint region, is often crowded with other absorptions, making these peaks less diagnostically reliable on their own.[12]
Factors Influencing the Sulfonate Peaks:
-
Physical State: The physical state of the sample (solid, liquid, or solution) can affect the peak positions and shapes.
-
Hydrogen Bonding: Similar to other functional groups containing oxygen, hydrogen bonding can cause broadening and shifts in the S=O stretching frequencies.
-
Electronegativity of Substituents: The electronegativity of the group attached to the sulfonate can influence the bond strength of the S=O bonds and thus their absorption frequencies.
Comparative Analysis: Azide vs. Sulfonate
The distinct spectral regions and characteristics of the azide and sulfonate groups allow for their unambiguous differentiation.
| Feature | Azide (-N₃) | Sulfonate (-SO₃R) |
| Primary Diagnostic Peak(s) | Asymmetric N=N=N Stretch | Asymmetric & Symmetric S=O Stretches |
| Typical Wavenumber Range(s) | 2170-2080 cm⁻¹ [6] | 1372-1335 cm⁻¹ (asymmetric) 1195-1168 cm⁻¹ (symmetric)[11] |
| Peak Intensity | Strong[5] | Strong[12] |
| Peak Shape | Sharp | Generally sharp |
| Number of Key Diagnostic Peaks | One | Two |
This clear separation in the location of their primary absorption bands is the cornerstone of their differentiation via IR spectroscopy. The azide peak appears in a relatively isolated region of the spectrum, while the two sulfonate peaks are found in the more populated fingerprint and functional group regions, but their presence as a strong pair is highly indicative.
Experimental Protocol for IR Spectral Acquisition
To obtain high-quality and reliable IR spectra for the identification of azide and sulfonate functional groups, the following general protocol should be followed.
Step 1: Sample Preparation
The choice of sample preparation technique depends on the physical state of the sample.[13]
-
Liquids (Neat): A drop of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.
-
Solids (Attenuated Total Reflectance - ATR): A small amount of the solid is placed directly on the ATR crystal. This is often the simplest and fastest method for solid samples.[14]
-
Solutions: The sample is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform). The solution is then placed in a liquid cell.
Step 2: Background Spectrum Acquisition
Before running the sample spectrum, a background spectrum of the empty sample holder (for liquids and solutions) or the clean ATR crystal must be acquired. This allows the instrument to subtract any contributions from the atmosphere (e.g., CO₂, water vapor) and the sample holder/crystal from the final spectrum.
Step 3: Sample Spectrum Acquisition
The prepared sample is placed in the instrument, and the spectrum is recorded. It is good practice to acquire multiple scans and average them to improve the signal-to-noise ratio.
Step 4: Data Analysis and Interpretation
The resulting spectrum should be analyzed for the presence of the characteristic absorption bands of the azide and sulfonate groups as detailed in this guide. Pay close attention to the wavenumber, intensity, and shape of the peaks.
Visualizing the Vibrational Modes and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key vibrational modes and the experimental workflow.
Caption: Key vibrational modes for azide and sulfonate groups.
Sources
- 1. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Extending the Vibrational Lifetime of Azides with Heavy Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 13. webassign.net [webassign.net]
- 14. amherst.edu [amherst.edu]
A Comparative Guide to the Mass Spectrometric Characterization of 3-Azidopropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of 3-Azidopropyl Tosylate
3-Azidopropyl tosylate (C₁₀H₁₃N₃O₃S, M.W.: 255.29 g/mol ) is a valuable bifunctional reagent in organic synthesis and bioconjugation chemistry.[1] Its utility stems from the presence of two key functional groups: a terminal azide and a tosylate leaving group. The azide group is a cornerstone of "click chemistry," enabling efficient and specific ligation to alkyne-functionalized molecules, while the tosylate group serves as an excellent leaving group in nucleophilic substitution reactions.[2]
The dual reactivity of this molecule necessitates precise and unambiguous characterization to ensure purity, confirm identity, and understand its behavior in chemical reactions. While several analytical techniques can provide structural information, mass spectrometry offers unparalleled sensitivity and detailed structural insights through fragmentation analysis, making it an indispensable tool for researchers working with this and similar compounds.[3][4]
Mass Spectrometric Characterization of 3-Azidopropyl Tosylate
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For a molecule like 3-Azidopropyl tosylate, MS can confirm the molecular weight and provide structural information through controlled fragmentation.
Instrumentation and Ionization Techniques
Electrospray ionization (ESI) and electron ionization (EI) are two common ionization techniques applicable to 3-Azidopropyl tosylate.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules.[5] ESI would likely generate protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. This technique is particularly useful for confirming the molecular weight with high accuracy. A high-resolution mass spectrometry (HRMS) result for 3-Azidopropyl tosylate has been reported, showing the [M+Na]⁺ adduct at m/z 278.0569, which corresponds to the calculated value of 278.0570.
-
Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation.[2][5] While the molecular ion peak (M⁺˙) may be weak or absent, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.[6]
Hypothesized Fragmentation Pathways
Based on the known fragmentation patterns of organic azides and tosylates, we can predict the major fragmentation pathways for 3-Azidopropyl tosylate under both ESI-MS/MS (tandem mass spectrometry) and EI-MS conditions.
Key Fragmentation Principles:
-
Azide Group: Organic azides characteristically lose a molecule of nitrogen (N₂), resulting in a neutral loss of 28 Da.[7][8]
-
Tosylate Group: The tosylate group is a good leaving group and can fragment in several ways. Common fragment ions include the tosyl cation (m/z 155) and the tropylium ion (m/z 91), which is a rearranged and highly stable C₇H₇⁺ ion.[9][10]
Below is a diagram illustrating the hypothesized fragmentation pathways for 3-Azidopropyl tosylate.
Caption: Hypothesized EI-MS fragmentation of 3-Azidopropyl tosylate.
Table 1: Predicted Major Fragment Ions of 3-Azidopropyl Tosylate
| m/z | Proposed Fragment Ion | Formula | Origin |
| 255 | Molecular Ion [M]⁺˙ | C₁₀H₁₃N₃O₃S | Parent Molecule |
| 227 | [M - N₂]⁺˙ | C₁₀H₁₃O₃S | Loss of nitrogen molecule |
| 171 | [C₇H₇SO₃]⁺ | C₇H₇SO₃ | p-Toluenesulfonic acid cation |
| 155 | [C₇H₇SO₂]⁺ | C₇H₇SO₂ | Tosyl cation |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion |
| 84 | [C₃H₆N₃]⁺ | C₃H₆N₃ | Azidopropyl cation |
Comparative Analysis with Other Analytical Techniques
While MS provides detailed information on molecular weight and fragmentation, a comprehensive characterization of 3-Azidopropyl tosylate relies on the synergistic use of multiple analytical techniques.[11][12]
Caption: Complementary nature of MS, NMR, and FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[12] For 3-Azidopropyl tosylate, ¹H and ¹³C NMR are essential for confirming the structure.
-
¹H NMR: Would show characteristic signals for the aromatic protons of the tosyl group, the methyl group of the tosyl group, and the three methylene groups of the propyl chain. The chemical shifts of the methylene protons adjacent to the azide and tosylate groups would be indicative of their electron-withdrawing nature.
-
¹³C NMR: Would provide distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
Table 2: Comparison of MS and NMR for 3-Azidopropyl Tosylate Characterization
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures mass-to-charge ratio of ions | Measures nuclear spin transitions in a magnetic field |
| Information | Molecular weight, elemental composition (HRMS), fragmentation pattern | Atomic connectivity, chemical environment, stereochemistry |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |
| Sample Amount | Micrograms to nanograms | Milligrams |
| Structural Info | Inferred from fragmentation | Direct observation of atomic connectivity |
| Key Insights | Confirms molecular formula and provides clues to substructures. | Provides a detailed map of the molecule's structure. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] For 3-Azidopropyl tosylate, FTIR is a rapid and straightforward method to confirm the presence of the key azide and sulfonate functional groups.
-
Azide (N₃) stretch: A strong, sharp absorption band is expected around 2100 cm⁻¹.
-
Sulfonate (SO₂) stretches: Two characteristic strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.
Table 3: Comparison of MS and FTIR for 3-Azidopropyl Tosylate Characterization
| Feature | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Measures mass-to-charge ratio of ions | Measures absorption of infrared radiation by molecular vibrations |
| Information | Molecular weight, fragmentation pattern | Presence of specific functional groups |
| Sensitivity | High | Moderate |
| Sample State | Gas, liquid, or solid | Gas, liquid, or solid |
| Structural Info | Inferred from fragmentation | Identifies functional groups but not their positions |
| Key Insights | Confirms molecular formula and connectivity. | Rapidly confirms the presence of key functional groups. |
Experimental Protocols
Mass Spectrometry Analysis
Objective: To determine the molecular weight and fragmentation pattern of 3-Azidopropyl tosylate.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Ionization Source: Electrospray Ionization (ESI) and Electron Ionization (EI)
Procedure (ESI-MS):
-
Prepare a 1 mg/mL stock solution of 3-Azidopropyl tosylate in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).
-
Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in the m/z range of 100-500.
-
Perform tandem MS (MS/MS) on the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) to obtain fragmentation data.
Procedure (EI-MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Introduce the sample into the EI source via a direct insertion probe or a gas chromatograph.
-
Acquire mass spectra over a range of m/z 40-300.
NMR Spectroscopy Analysis
Objective: To confirm the chemical structure and connectivity of 3-Azidopropyl tosylate.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of 3-Azidopropyl tosylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (phasing, baseline correction, and integration).
FTIR Spectroscopy Analysis
Objective: To identify the characteristic functional groups of 3-Azidopropyl tosylate.
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the azide and sulfonate groups.
Conclusion
The comprehensive characterization of 3-Azidopropyl tosylate is best achieved through a multi-technique approach. Mass spectrometry, with its high sensitivity and ability to provide molecular weight and fragmentation information, is a cornerstone of this analytical workflow.[3] When combined with the detailed structural connectivity data from NMR and the rapid functional group identification from FTIR, a complete and unambiguous picture of the molecule can be obtained. This guide provides researchers with the foundational knowledge to effectively utilize mass spectrometry and complementary techniques for the successful characterization of 3-Azidopropyl tosylate and other bifunctional reagents, ensuring the quality and reliability of their research and development efforts.
References
-
van Asten, A., et al. (2018). Quantitative LC-MS/MS analysis of azide and azidoalanine in in vitro samples following derivatisation with dansyl chloride. Analytical Methods, 10(4), 423-430. Retrieved from [Link]
-
Nakka, S., Muchakayala, S. K., & Manabolu Surya, S. B. (2024). A sensitive ultra-performance liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of assay and trace-level genotoxic tosylate analogs (methyl and ethyl) in empagliflozin and its tablet dosage forms. Biomedical Chromatography, 38(1), e5755. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Are the Advantages of Mass Spectrometry Compared to Other Analytical Methods. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for -. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S5. 1 H (left) and 13 C NMR (right) spectrum of 3-azidopropyl acrylate. Retrieved from [Link]
-
Chemieliva Pharmaceutical Co., Ltd. (n.d.). 153207-76-2. Retrieved from [Link]
-
Lee, S., et al. (2024). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. International Journal of Molecular Sciences, 25(5), 2691. Retrieved from [Link]
-
Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 635. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of (3-Azidopropyl)triethoxysilane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Perraudin, E., et al. (2010). Comparison of FTIR and particle mass spectrometry for the measurement of particulate organic nitrates. Environmental Science & Technology, 44(3), 966-972. Retrieved from [Link]
-
ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]
-
Costa, M. L., et al. (2007). Complexation of transition metals by 3-azidopropionitrile. An electrospray ionization mass spectrometry study. Journal of the American Society for Mass Spectrometry, 18(3), 487-500. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isopropyl tosylate. PubChem Compound Database. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6546. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Waters Corporation. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Retrieved from [Link]
-
Wang, Z., et al. (2025). SPE–UPLC–MS/MS for Determination of 36 Monomers of Alkylphenol Ethoxylates in Tea. Foods, 14(7), 1056. Retrieved from [Link]
-
Gupta, S., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261-8265. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 3. Product ion spectra of m/z 228, 242, and 284 ions generated.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material Table S1 The FTIR spectra of various formulations. Retrieved from [Link]
-
University of Washington Proteomics Resource. (2011, July 14). UWPR_CommonMassSpecCont.... Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 3. What Are the Advantages of Mass Spectrometry Compared to Other Analytical Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. satyensaha.com [satyensaha.com]
- 8. Complexation of transition metals by 3-azidopropionitrile. An electrospray ionization mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rockymountainlabs.com [rockymountainlabs.com]
A Senior Application Scientist's Guide to Quality Control of 3-Azidopropyl 4-methylbenzenesulfonate
This guide provides a comprehensive framework for the quality control of 3-Azidopropyl 4-methylbenzenesulfonate, a critical bifunctional reagent widely utilized in chemical synthesis and drug development. Its dual functionality, incorporating both a versatile azide group for "click chemistry" and other bioconjugation techniques, and a tosylate leaving group for nucleophilic substitution reactions, demands stringent purity verification to ensure reaction specificity and reproducibility. This document outlines the core analytical methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering in-depth analysis of reference spectra, identification of potential impurities, and step-by-step experimental protocols.
The Imperative of Purity in Synthesis
The efficacy of 3-Azidopropyl 4-methylbenzenesulfonate in synthetic protocols is directly contingent on its purity. The presence of impurities can lead to ambiguous reaction outcomes, reduced yields, and the introduction of unwanted functionalities into the target molecule. Common impurities may include unreacted starting materials such as 3-azido-1-propanol, residual tosylating agents like p-toluenesulfonyl chloride, and byproducts from side reactions, including elimination products (e.g., allyl azide) or the formation of 1,3-diazidopropane. A multi-faceted analytical approach is therefore essential for the unambiguous confirmation of the compound's identity and purity.
Analytical Workflow for Quality Assurance
A systematic approach to quality control ensures that each batch of 3-Azidopropyl 4-methylbenzenesulfonate meets the required specifications. The following workflow is recommended for a comprehensive assessment.
Caption: Quality Control Workflow for 3-Azidopropyl 4-methylbenzenesulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation and purity assessment of 3-Azidopropyl 4-methylbenzenesulfonate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Predicted Reference Spectra
¹H NMR (400 MHz, CDCl₃):
-
δ 7.79 (d, J = 8.3 Hz, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group.
-
δ 7.36 (d, J = 8.1 Hz, 2H): Aromatic protons on the tosyl group meta to the sulfonyl group.
-
δ 4.15 (t, J = 5.9 Hz, 2H): Methylene protons adjacent to the tosylate oxygen (-CH₂-OTs).
-
δ 3.40 (t, J = 6.5 Hz, 2H): Methylene protons adjacent to the azide group (-CH₂-N₃).
-
δ 2.45 (s, 3H): Methyl protons of the tosyl group.
-
δ 2.03 (p, J = 6.2 Hz, 2H): Methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).
¹³C NMR (101 MHz, CDCl₃):
-
δ 145.0: Quaternary aromatic carbon of the tosyl group attached to sulfur.
-
δ 132.8: Quaternary aromatic carbon of the tosyl group attached to the methyl group.
-
δ 129.9: Aromatic CH carbons meta to the sulfonyl group.
-
δ 127.9: Aromatic CH carbons ortho to the sulfonyl group.
-
δ 68.1: Methylene carbon adjacent to the tosylate oxygen (-CH₂-OTs).
-
δ 48.2: Methylene carbon adjacent to the azide group (-CH₂-N₃).
-
δ 28.5: Central methylene carbon of the propyl chain (-CH₂-CH₂-CH₂-).
-
δ 21.6: Methyl carbon of the tosyl group.
Comparison with Potential Impurities
The following table summarizes the key diagnostic ¹H NMR signals for 3-Azidopropyl 4-methylbenzenesulfonate and its potential impurities.
| Compound | Key ¹H NMR Signals (CDCl₃) | Rationale for Presence |
| 3-Azidopropyl 4-methylbenzenesulfonate | δ 7.79 (d), 7.36 (d), 4.15 (t), 3.40 (t), 2.45 (s), 2.03 (p) | Desired Product |
| 3-Azido-1-propanol | δ 3.73 (t), 3.43 (t), 1.83 (p), ~2.0 (br s, OH) | Unreacted starting material. |
| p-Toluenesulfonic Acid | δ 7.78 (d), 7.25 (d), 2.41 (s), ~10-12 (br s, SO₃H) | Hydrolysis of tosyl chloride or product. |
| Triethylamine Hydrochloride | δ ~3.16 (q), ~1.43 (t), ~11.7 (br s, NH⁺) | Byproduct from the use of triethylamine as a base.[1] |
| Allyl Azide | δ ~5.85 (m), ~5.20 (m), ~3.90 (d) | Elimination byproduct. |
| Residual Solvents (e.g., Diethyl Ether) | δ ~3.48 (q), ~1.21 (t) | Remnant from workup/purification. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the 3-Azidopropyl 4-methylbenzenesulfonate sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of a suitable internal standard (e.g., tetramethylsilane (TMS) at 0 ppm) if quantitative analysis is required.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the spectra using appropriate software. Phase and baseline correct the spectra and integrate the signals in the ¹H NMR spectrum.
-
Analysis: Compare the obtained spectra with the reference data. Identify any impurity peaks and quantify their levels relative to the main product.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is a quick and effective method to confirm the presence of the key azide and sulfonate functional groups.
Reference IR Spectrum
A high-purity sample of 3-Azidopropyl 4-methylbenzenesulfonate is expected to exhibit the following characteristic absorption bands:
-
~2095 cm⁻¹ (strong, sharp): Asymmetric stretching vibration of the azide (N₃) group. This is a highly diagnostic peak.[2]
-
~1360 cm⁻¹ and ~1175 cm⁻¹ (strong): Asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group in the tosylate.
-
~1100-1000 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.
-
~3000-2850 cm⁻¹ (medium): C-H stretching vibrations of the aliphatic propyl chain and the aromatic ring.
-
~1600 cm⁻¹ and ~1495 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
Comparison with Potential Impurities
| Compound | Key IR Absorption Bands (cm⁻¹) | Rationale for Absence/Presence |
| 3-Azidopropyl 4-methylbenzenesulfonate | ~2095 (N₃), ~1360 & ~1175 (S=O) | Desired Product |
| 3-Azido-1-propanol | ~3600-3200 (broad, O-H), ~2095 (N₃) | Absence of a broad O-H band indicates complete reaction. |
| p-Toluenesulfonic Acid | ~3400-2400 (very broad, O-H), ~1200-1100 (S=O) | Absence of a very broad acid O-H band.[3] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the reference spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The expected molecular weight of 3-Azidopropyl 4-methylbenzenesulfonate is 255.29 g/mol .[4][5] Depending on the ionization technique (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ at m/z 256.08 or the sodium adduct [M+Na]⁺ at m/z 278.06 would be observed.
-
Key Fragmentation Pathways:
-
Loss of N₂: A characteristic fragmentation of organic azides is the neutral loss of a nitrogen molecule (N₂), resulting in a fragment with a mass loss of 28 Da.
-
Tosyl Group Fragmentation: The p-toluenesulfonyl group can fragment to produce a characteristic peak at m/z 155 (tosyl cation) or m/z 91 (tropylium ion from the toluene moiety).
-
Cleavage of the Propyl Chain: Fragmentation can also occur along the propyl chain.
-
Caption: Key Fragmentation Pathways in Mass Spectrometry.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infusion: Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in a positive ion mode using an appropriate ionization technique (e.g., ESI).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed masses with the theoretical values.
Conclusion: A Triad of Techniques for Unwavering Quality
The quality control of 3-Azidopropyl 4-methylbenzenesulfonate is paramount for its successful application in research and development. A comprehensive analytical strategy employing NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a self-validating system for confirming the identity, purity, and integrity of this vital chemical reagent. By adhering to the detailed protocols and understanding the expected spectral data and potential impurities outlined in this guide, researchers can proceed with confidence, ensuring the reliability and reproducibility of their synthetic endeavors.
References
-
SpectraBase. p-Toluenesulfonic acid - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. Triethylamine hydrochloride - Optional[1H NMR] - Chemical Shifts. [Link]
-
Royal Society of Chemistry. d3ma00823a1.pdf. [Link]
-
Chemistry LibreTexts. Spectroscopy Infrared Spectra. [Link]
-
PMC. Allylic azides: synthesis, reactivity, and the Winstein rearrangement. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
NIST WebBook. Benzenesulfonic acid, 4-methyl-. [Link]
-
Chemieliva. 153207-76-2. [Link]
-
PMC. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
- Google Patents.
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PMDA. INFRARED REFERENCE SPECTRA. [Link]
-
ResearchGate. Summary of the proposed fragmentation pathways for compounds 3a and 4a.... [Link]
-
University ofSlideShare. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
ChemRxiv. Efficient generation of open multi-stage fragmentation mass spectral libraries. [Link]
-
Royal Society of Chemistry. 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. [Link]
-
ScienceDirect. nuclear magnetic resonance - spectroscopy. [Link]
-
ResearchGate. 1 H NMR spectra (400 MHz, D 2 O) of (a) triethylamine, (b) MsOH, (c).... [Link]
-
NIST WebBook. Benzenesulfonic acid, 4-methyl-. [Link]
-
SpectraBase. p-Toluenesulfonic acid. [Link]
-
ResearchGate. Representative 1 H NMR spectra for the poly(allyl glycidyl ether).... [Link]
-
ResearchGate. Consideration of selectivity in tosylation of alcohols in the absence of KOH. [Link]
-
Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]
Sources
- 1. Triethylamine hydrochloride(554-68-7) 1H NMR spectrum [chemicalbook.com]
- 2. P-TOLUENESULFONIC ACID N-BUTYL ESTER(778-28-9) 1H NMR [m.chemicalbook.com]
- 3. Benzenesulfonic acid, 4-methyl- [webbook.nist.gov]
- 4. 3-azidopropyl 4-methylbenzenesulfonate | 153207-76-2 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Azidopropyl 4-methylbenzenesulfonate
This guide provides essential safety and logistical information for the proper disposal of 3-azidopropyl 4-methylbenzenesulfonate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the safe management of this hazardous chemical. The procedures outlined below are grounded in the principles of chemical safety and environmental responsibility.
Disclaimer: A specific Safety Data Sheet (SDS) for 3-azidopropyl 4-methylbenzenesulfonate was not located during the preparation of this guide. The following procedures are based on the known hazards of organic azides and tosylates. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company for site-specific procedures and to ensure full compliance with all applicable regulations.
Section 1: Understanding the Hazard Profile
3-Azidopropyl 4-methylbenzenesulfonate (C₁₀H₁₃N₃O₃S, CAS No. 153207-76-2) is a bifunctional molecule that presents a significant hazard due to the presence of both an organic azide group and a tosylate group. A thorough understanding of the risks associated with each functional group is critical for safe handling and disposal.
The Organic Azide Moiety: An Energetic Functional Group
Organic azides are known for their potential to be energetic and, in some cases, explosive.[1][2][3] The azide group (-N₃) is considered an "explosophore," a functional group that can impart explosive properties to a molecule.
-
Instability: Organic azides can decompose rapidly, and sometimes violently, when subjected to heat, shock, friction, or light.[1] While the stability of an organic azide is influenced by its molecular structure, it is prudent to treat all such compounds as potentially explosive.[4]
-
Toxicity: Azides, as a class of compounds, exhibit a high degree of acute and chronic toxicity.[2] The azide anion has a toxicity profile similar to that of cyanide.[2]
-
Hazardous Reactions:
-
Acids: Contact with acids can lead to the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[1][5]
-
Heavy Metals: Azides can react with heavy metals (e.g., lead, copper, mercury, silver) to form highly shock-sensitive and explosive metal azides.[5] This is a critical consideration for disposal, as contact with metal plumbing or spatulas must be avoided.[1][6]
-
Halogenated Solvents: Reactions with halogenated solvents like dichloromethane or chloroform can form extremely unstable di- and tri-azidomethane.[1]
-
The Tosylate Moiety: A Reactive Leaving Group
The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions. While not energetic like the azide group, it imparts its own set of hazards and reactivity considerations.
-
Alkylation Potential: Tosylates are alkylating agents, which means they can transfer their alkyl group to other molecules. Alkylating agents are often toxic and should be handled with care.
-
Reactivity: The tosylate group can be displaced by a variety of nucleophiles. This reactivity must be considered when choosing a quenching agent for the azide group to prevent unwanted side reactions.
-
Hydrolytic Stability: Alkyl tosylates can undergo hydrolysis, particularly under basic conditions, to form the corresponding alcohol and p-toluenesulfonic acid.
Hazard Summary Table
| Hazard Category | Description | Key Precautions |
| Explosive Potential | The azide group can decompose violently upon initiation by heat, shock, or friction.[1][3] | Work on the smallest possible scale. Avoid heating, grinding, or sudden impacts. Use a blast shield.[7] |
| High Acute Toxicity | Azides are highly toxic if ingested, inhaled, or absorbed through the skin.[2] | Handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE). |
| Reactivity with Acids | Forms highly toxic and explosive hydrazoic acid.[1][5] | Strictly avoid contact with acids. Keep all azide waste streams basic. |
| Reactivity with Metals | Forms shock-sensitive and explosive heavy metal azides.[5] | Do not use metal spatulas or containers. Avoid disposal down drains with metal pipes.[4][6] |
| Alkylation Hazard | The tosylate group makes the compound a potential alkylating agent. | Minimize direct contact and wear appropriate gloves. |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 3-azidopropyl 4-methylbenzenesulfonate for any purpose, including disposal, the following PPE and engineering controls are mandatory:
-
Engineering Controls:
-
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Nitrile gloves are generally sufficient for incidental contact. For prolonged handling or risk of significant contact, consider double-gloving or using a more robust glove material. Always inspect gloves before use.
-
Body Protection: A flame-resistant laboratory coat.
-
Section 3: Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of 3-azidopropyl 4-methylbenzenesulfonate is the chemical neutralization (quenching) of the energetic azide group. This process converts the azide into a much more stable amine, significantly reducing the associated hazards.
Recommended Quenching Method: Staudinger Reduction
The Staudinger reaction is a mild and highly selective method for the reduction of azides to amines using a phosphine, typically triphenylphosphine (PPh₃).[8] This method is recommended due to its gentle conditions, which are unlikely to affect the tosylate group.
Reaction: R-N₃ + PPh₃ + H₂O → R-NH₂ + Ph₃P=O + N₂
Experimental Protocol for Quenching
This procedure should be performed on a small scale (typically less than 1 gram of the azide compound). If larger quantities need to be disposed of, it is advisable to perform the quenching in multiple smaller batches.
Materials:
-
3-Azidopropyl 4-methylbenzenesulfonate waste
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet with a bubbler.
-
Heating mantle
-
Appropriate work-up and waste collection vessels.
Procedure:
-
Setup: In a chemical fume hood, behind a blast shield, assemble the three-necked flask with the stirrer, dropping funnel, and nitrogen line. Ensure a gentle flow of nitrogen to maintain an inert atmosphere.
-
Dissolution: Dissolve the 3-azidopropyl 4-methylbenzenesulfonate waste in a minimal amount of THF in the reaction flask.
-
Addition of Triphenylphosphine: To the stirred solution, add a solution of triphenylphosphine (approximately 1.1 equivalents relative to the azide) in THF via the dropping funnel. The addition should be done slowly and at room temperature.
-
Reaction: The reaction is often accompanied by the evolution of nitrogen gas. Stir the reaction mixture at room temperature for several hours. Gentle heating (e.g., to 40-50 °C) can be applied to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide.
-
Hydrolysis: Once the azide is consumed, slowly add water to the reaction mixture to hydrolyze the intermediate aza-ylide to the corresponding amine and triphenylphosphine oxide.
-
Waste Collection: The resulting solution, containing 3-aminopropyl 4-methylbenzenesulfonate, triphenylphosphine oxide, and THF, should be collected in a clearly labeled hazardous waste container designated for non-azide organic waste.
Logical Flow of the Quenching Process
Caption: Chemical transformation of the hazardous azide to a stable amine during the disposal process.
Section 5: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material such as vermiculite or sand.
-
Gently scoop the contaminated absorbent into a designated "Azide Waste" container. Do not use a metal scoop.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS or emergency response team immediately.
-
References
-
Safe Handling of Azides. University of Pittsburgh. [Link]
-
Azides. Wayne State University. [Link]
-
Information on Azide Compounds. Stanford University Environmental Health & Safety. [Link]
-
Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. [Link]
-
Sodium Azide and Organic Azides. UC Santa Barbara Environmental Health & Safety. [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico. [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. [Link]
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]
-
Facile Reduction of Azides with Sodium Borohydride/Copper (II) Sulphate System. Synthetic Communications. [Link]
-
Staudinger Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. ucd.ie [ucd.ie]
- 2. Amine synthesis by azide reduction [organic-chemistry.org]
- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Azidopropyl 4-methylbenzenesulfonate
As researchers dedicated to advancing drug development, our work inherently involves handling reactive and potentially hazardous compounds. 3-Azidopropyl 4-methylbenzenesulfonate is a valuable intermediate, but its chemical structure—specifically the organic azide group—necessitates a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for ensuring your protection. We will explore not just what to wear, but why you're wearing it, empowering you to make sound safety decisions in your laboratory.
The Core Hazard: Understanding the Azide Moiety
The primary driver of our safety protocol is the presence of the azide functional group (-N₃). Organic azides are high-energy molecules that can be sensitive to external stimuli. It is crucial to recognize that this compound presents a dual threat: toxicity and the potential for rapid, exothermic decomposition (i.e., an explosion).
-
Inherent Instability: Azides are considered "explosophores," meaning they contribute to the explosive character of a molecule. The stability of an organic azide is often evaluated by the ratio of carbon atoms to nitrogen atoms (C/N).[1] A higher ratio of carbon to nitrogen generally imparts greater stability. In 3-Azidopropyl 4-methylbenzenesulfonate (C₁₀H₁₃N₃O₃S), the C/N ratio is 10/3, which is greater than 1, suggesting it is more stable than smaller organic azides. However, this does not eliminate the hazard.
-
Sensitivity to Energy Input: All azides should be treated as potentially explosive. Violent decomposition can be initiated by external energy sources such as:
-
Toxicological Profile: While specific toxicity data for this exact compound is limited, the tosylate group and the azide moiety suggest it should be handled as harmful if swallowed, inhaled, or absorbed through the skin. Safety data sheets for similar compounds indicate risks of severe skin and eye irritation or damage.[3]
Given these risks, a multi-layered approach to personal protective equipment is not merely a recommendation; it is an operational necessity.
Core Personal Protective Equipment (PPE) Requirements
Your selection of PPE must create a comprehensive barrier between you and the chemical hazard. The following represents the minimum required PPE for handling 3-Azidopropyl 4-methylbenzenesulfonate in any quantity.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and absorb hazardous materials rapidly.[4]
-
Mandatory: Tightly fitting chemical splash goggles that meet EN 166 or ANSI Z87.1 standards are required at all times.[5]
-
Enhanced Protection: When handling larger quantities (>5g) or when there is a heightened risk of splashes (e.g., during reaction quenching or extractions), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.[6]
Skin and Body Protection
Protecting the skin is critical to prevent dermal absorption and potential allergic reactions.[3][7]
-
Laboratory Coat: A flame-resistant (FR) lab coat is essential. Given the potential for rapid decomposition and ignition, standard cotton or polyester lab coats are insufficient.
-
Chemical-Resistant Apron: When weighing and transferring the neat compound or handling concentrated solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[8]
-
Body Coverage: Always wear long pants and fully enclosed shoes. No exposed skin should be visible on the legs, ankles, or feet.
Hand Protection
Gloves are your primary point of contact and must be chosen carefully.
-
Glove Type: Nitrile gloves are the standard recommendation. They provide good resistance to a broad range of chemicals. It is imperative to double-glove when handling the neat compound or concentrated solutions.
-
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation or punctures. Change gloves immediately if you suspect contamination.[9] Never wear contaminated gloves outside of the immediate work area.
-
Proper Technique: When removing gloves, do so without touching the outer contaminated surface with your bare skin. Wash hands thoroughly with soap and water after every glove removal.[10]
Respiratory Protection
Engineering controls should be the primary method of respiratory protection.
-
Fume Hood: All handling of 3-Azidopropyl 4-methylbenzenesulfonate, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[3] This is non-negotiable.
-
When Respirators are Needed: In the event of a significant spill outside of a fume hood or a failure of engineering controls, respiratory protection will be required. A full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters is appropriate for emergency response.[6] All personnel who may need to use such a respirator must be properly fit-tested and trained.
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational procedures.
Summary of PPE for Key Operations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Location |
| Weighing/Transfer (<5g) | Chemical Splash Goggles | Double Nitrile Gloves | FR Lab Coat | Chemical Fume Hood |
| Reaction Setup/Workup | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | FR Lab Coat, Chemical Apron | Chemical Fume Hood |
| Handling Large Quantities (>5g) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | FR Lab Coat, Chemical Apron | Chemical Fume Hood |
| Cleaning Glassware | Chemical Splash Goggles | Single Nitrile Gloves | FR Lab Coat | Chemical Fume Hood |
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary equipment or chemicals.
-
Donning PPE: Put on your FR lab coat, long pants, and closed-toe shoes. Don your chemical splash goggles and face shield (if required). Finally, don your inner and outer pairs of nitrile gloves.
-
Handling: Conduct all operations in the fume hood. Use plastic or Teflon-coated spatulas instead of metal to minimize the risk of friction or shock. Avoid heating the compound rapidly.
-
Doffing PPE: Remove your outer gloves first. Then remove your apron, face shield, and lab coat. Finally, remove your inner gloves and goggles. Wash hands immediately.
Emergency Plan: Spills and Exposures
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and contained within the fume hood, use a chemical spill kit with an inert absorbent (like vermiculite). Do not use combustible materials like paper towels.
-
Place the absorbed material into a designated, sealed waste container.
-
For large spills, evacuate the lab and contact your institution's emergency response team.
-
-
Skin Exposure:
-
Eye Exposure:
Disposal Plan
-
Chemical Waste: All waste containing 3-Azidopropyl 4-methylbenzenesulfonate, including reaction residues and contaminated absorbents, must be collected in a designated hazardous waste container. Clearly label the container with the full chemical name.
-
Contaminated PPE: Dispose of all used gloves and other disposable PPE in the designated solid hazardous waste stream. Do not discard them in the regular trash.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 3-Azidopropyl 4-methylbenzenesulfonate.
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. epa.gov [epa.gov]
- 5. bvl.bund.de [bvl.bund.de]
- 6. file.ambeed.com [file.ambeed.com]
- 7. Pesticide use and personal protective equipment [health.vic.gov.au]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 9. gov.nl.ca [gov.nl.ca]
- 10. Emergency Management [growsafe.co.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
